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  • Product: 2-(4-Methylphenyl)sulfonyloxyimino-2-phenyl-acetonitrile
  • CAS: 17512-88-8

Core Science & Biosynthesis

Foundational

2-(4-Methylphenyl)sulfonyloxyimino-2-phenyl-acetonitrile (CAS 17512-88-8): A Definitive Guide to Isothiazole Synthesis and Advanced Heterocyclic Applications

Executive Summary & Structural Significance In the realm of advanced organic synthesis and drug development, 2-(4-Methylphenyl)sulfonyloxyimino-2-phenyl-acetonitrile (CAS 17512-88-8), commonly referred to as α-Tosyloxyim...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Significance

In the realm of advanced organic synthesis and drug development, 2-(4-Methylphenyl)sulfonyloxyimino-2-phenyl-acetonitrile (CAS 17512-88-8), commonly referred to as α-Tosyloxyiminobenzyl cyanide , is a highly specialized bi-electrophilic synthon. Structurally, it features an oxime sulfonate coupled with an adjacent nitrile group.

The true power of this molecule lies in its reactivity profile. The attachment of the highly electron-withdrawing tosylate group to the oxime oxygen induces a polarity reversal (umpolung) of the imine nitrogen. Instead of acting as a nucleophile, the nitrogen becomes a potent electrophilic center. This unique property makes CAS 17512-88-8 an indispensable reagent for the construction of 1,2-thiazoles (isothiazoles) via the classical , serving as a foundational building block for kinase inhibitors, bioisosteres, and fluorescent nucleoside analogs.

Physicochemical Profiling

Understanding the physical parameters of CAS 17512-88-8 is critical for maintaining its stability, as the oxime sulfonate is sensitive to premature hydrolysis under strongly basic or aqueous conditions.

PropertyValue
Chemical Name 2-(4-Methylphenyl)sulfonyloxyimino-2-phenyl-acetonitrile
CAS Number 17512-88-8
Molecular Formula C₁₅H₁₂N₂O₃S
Molecular Weight 300.33 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in Ethanol, DCM, DMF; Insoluble in Water
Reactivity Profile Bi-electrophile (Electrophilic Nitrogen & Nitrile Carbon)

Mechanistic Masterclass: The Gewald-Bellmann Cyclization

The synthesis of 4-amino-3-phenylisothiazoles from CAS 17512-88-8 is a masterclass in cascade reactivity. The mechanism relies on a highly orchestrated sequence of nucleophilic substitution followed by an intramolecular Thorpe-Ziegler cyclization.

  • Electrophilic Amination (N-S Bond Formation): The reaction initiates when a soft nucleophile, such as a thiolate (generated from ethyl thioglycolate via a non-nucleophilic base like triethylamine), attacks the electrophilic oxime nitrogen. This triggers the cleavage of the weak N-O bond and the expulsion of the tosylate leaving group, forming a transient sulfenimine intermediate.

  • Thorpe-Ziegler Cyclization: The base then deprotonates the activated methylene group of the thioglycolate moiety, generating a carbanion. This carbanion attacks the adjacent, highly electrophilic nitrile carbon (C≡N) in a 5-exo-dig cyclization, forming the 5-membered isothiazole ring.

  • Aromatization: The resulting exocyclic imine rapidly tautomerizes to an aromatic amino group, yielding the thermodynamically stable 4-amino-3-phenylisothiazole derivative.

Mechanism A 1. Reactants: α-Tosyloxyiminobenzyl cyanide + Ethyl thioglycolate B 2. Base Addition (Et3N): Thiolate Formation A->B C 3. Nucleophilic Attack: Thiolate attacks Oxime Nitrogen (- OTs leaving group) B->C D 4. Sulfenimine Intermediate: Ph-C(CN)=N-S-CH2-CO2Et C->D E 5. Deprotonation: Activated Methylene forms Carbanion D->E F 6. Thorpe-Ziegler Cyclization: Carbanion attacks Nitrile Carbon E->F G 7. Exocyclic Imine Intermediate F->G H 8. Tautomerization: Aromatization to Amino Group G->H I 9. Final Product: Ethyl 4-amino-3-phenylisothiazole-5-carboxylate H->I

Gewald-Bellmann synthesis mechanism for isothiazoles via Thorpe-Ziegler cyclization.

Self-Validating Experimental Protocol

To ensure high fidelity and reproducibility, the following protocol for the synthesis of Ethyl 4-amino-3-phenylisothiazole-5-carboxylate incorporates physical and chemical self-validation checks.

Objective: High-yield cyclization of CAS 17512-88-8. Scale: 10 mmol

Step-by-Step Methodology:
  • Dissolution & Activation: Suspend CAS 17512-88-8 (3.00 g, 10 mmol) in 25 mL of absolute ethanol in a flame-dried 100 mL round-bottom flask. Stir at 0°C under an inert argon atmosphere.

  • Nucleophile Introduction: Add ethyl thioglycolate (1.15 mL, 10.5 mmol) dropwise.

    • Self-Validation Check: The mixture should remain a suspension. No immediate reaction or color change should occur without base activation, confirming the stability of the oxime sulfonate.

  • Base-Promoted Cyclization: Slowly add triethylamine (Et₃N) (1.53 mL, 11 mmol) dropwise over 15 minutes.

    • Causality: Et₃N is chosen as a non-nucleophilic base to deprotonate the thiol without competing for the electrophilic oxime nitrogen. Gradual addition prevents the exothermic dimerization of the thiolate.

    • Self-Validation Check: The solution will transition to a clear, pale yellow liquid as the thiolate reacts. Shortly after, a dense white precipitate of triethylammonium tosylate (Et₃N·HOTs) will form, serving as an internal physical indicator that the N-O bond cleavage and tosylate expulsion have successfully occurred.

  • Thorpe-Ziegler Maturation: Remove the ice bath and allow the reaction to stir at 25°C for 2 hours.

    • Self-Validation Check: Monitor via TLC (Hexane:EtOAc 3:1). The starting material (Rf ~0.6) will disappear, replaced by a highly UV-active product spot (Rf ~0.4) that stains positive (brown/orange) with ninhydrin, confirming the presence of the newly formed aromatic amine.

  • Isolation & Purification: Quench the reaction by pouring it into 30 mL of ice water. The product will precipitate as an off-white solid. Filter, wash with cold water (2 x 10 mL) to remove the Et₃N·HOTs salt, and dry under vacuum.

Quantitative Yield Data Across Thiol Variations

The versatility of CAS 17512-88-8 allows for the synthesis of various 5-substituted isothiazoles by simply altering the active methylene thiol.

Thiol ReactantBaseSolventTime (h)Isothiazole ProductYield (%)
Ethyl thioglycolateEt₃NEthanol2.0Ethyl 4-amino-3-phenylisothiazole-5-carboxylate85
Methyl thioglycolateEt₃NMethanol2.0Methyl 4-amino-3-phenylisothiazole-5-carboxylate82
ThioglycolamideNaOEtEthanol3.04-Amino-3-phenylisothiazole-5-carboxamide76
MercaptoacetonitrileEt₃NEthanol2.54-Amino-3-phenylisothiazole-5-carbonitrile71

Applications in Advanced Drug Development

Beyond basic heterocyclic synthesis, the isothiazole core generated from CAS 17512-88-8 is a privileged scaffold in modern pharmacology and chemical biology.

Emissive RNA Alphabets & Nucleoside Surrogates: Traditional purines (adenine, guanine) are non-fluorescent, making the biophysical tracking of RNA challenging. Researchers have utilized the Gewald-Bellmann cyclization of α-tosyloxyimino cyanides to construct isothiazolo[4,3-d]pyrimidines . As detailed in authoritative studies from the and , these isothiazole-derived purine mimics are isomorphic to natural nucleosides but possess highly emissive fluorescent properties. This allows for the non-destructive, real-time tracking of RNA folding and enzymatic deamination assays.

DrugDev A Synthon: CAS 17512-88-8 B Gewald-Bellmann Cyclization A->B C Isothiazole Core (4-amino-3-phenyl) B->C D Pyrimidine Annulation C->D E Isothiazolo[4,3-d]pyrimidines (Bioactive Scaffolds) D->E

Workflow from CAS 17512-88-8 to advanced isothiazolo[4,3-d]pyrimidine drug scaffolds.

References

  • Gewald, K., & Bellmann, P. (1979). "Synthese von 4-Aminoisothiazolen aus α-Tosyloxyiminonitrilen." Liebigs Annalen der Chemie, 1979(10), 1534–1546. URL:[Link][1]

  • Shin, D., et al. (2015). "Chemical Mutagenesis of an Emissive RNA Alphabet." Journal of the American Chemical Society, 137(45), 14502–14507. URL:[Link] [2]

  • Ludford, P. T., et al. (2017). "Expanding a fluorescent RNA alphabet: synthesis, photophysics and utility of isothiazole-derived purine nucleoside surrogates." Organic & Biomolecular Chemistry, 15(7), 1622-1632. URL:[Link] [3]

Exploratory

Structure Elucidation and Synthetic Causality of 2-(Tosyloxyimino)-2-phenylacetonitrile: A Comprehensive Technical Guide

Executive Summary The compound 2-(tosyloxyimino)-2-phenylacetonitrile (also known as N-(tosyloxy)benzimidoyl cyanide or TsPhCN) is a highly versatile oxime sulfonate derivative. Within modern chemical research, it serves...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(tosyloxyimino)-2-phenylacetonitrile (also known as N-(tosyloxy)benzimidoyl cyanide or TsPhCN) is a highly versatile oxime sulfonate derivative. Within modern chemical research, it serves a dual mandate: it acts as a highly efficient, non-ionic Photoacid Generator (PAG) in advanced semiconductor microlithography[1], and it functions as a potent precursor in the development of anti-proliferative agents targeting fibroblast cell lines[2].

This whitepaper provides an in-depth mechanistic analysis of its synthesis, a multi-modal structural elucidation using spectroscopic data, and a self-validating experimental protocol designed for high-yield isolation.

Synthetic Methodology & Mechanistic Causality

The synthesis of 2-(tosyloxyimino)-2-phenylacetonitrile is a two-phase process relying on the precise manipulation of alpha-carbon acidity and nucleophilic substitution[2].

Phase 1: Nitrosation of the Active Methylene

The starting material, 2-phenylacetonitrile (benzyl cyanide), possesses a highly acidic methylene group flanked by two electron-withdrawing groups (a phenyl ring and a cyano group). When treated with sodium nitrite in glacial acetic acid, nitrous acid ( HNO2​ ) is generated in situ, which rapidly dehydrates to form the highly electrophilic nitrosonium ion ( NO+ ). The enolized benzyl cyanide attacks the NO+ ion, yielding the intermediate N-hydroxybenzimidoyl cyanide (an oxime). Causality Check: The reaction must be strictly maintained at 0–5 °C. The nitrosation is highly exothermic; elevated temperatures lead to the decomposition of the nitrosonium ion and the formation of unwanted benzamide byproducts.

Phase 2: Tosylation and Acid Scavenging

The oxime intermediate is subsequently reacted with p-toluenesulfonyl chloride (TsCl) in dichloromethane (DCM). Causality Check: Triethylamine ( Et3​N ) is introduced as a mandatory acid scavenger. The reaction generates hydrochloric acid (HCl) as a byproduct. If left unneutralized, HCl will catalyze the hydrolysis of the oxime back to a ketone. Et3​N drives the equilibrium forward by precipitating out as triethylammonium chloride, ensuring the quantitative formation of the oxime sulfonate.

Synthesis A 2-Phenylacetonitrile B Nitrosation (NaNO2 / AcOH) A->B C N-Hydroxybenzimidoyl Cyanide B->C + HNO2 D Tosylation (TsCl / Et3N) C->D E 2-(Tosyloxyimino)- 2-phenylacetonitrile D->E - HCl

Workflow of 2-(tosyloxyimino)-2-phenylacetonitrile synthesis via nitrosation and tosylation.

Multi-Modal Structural Elucidation

Validating the molecular architecture of 2-(tosyloxyimino)-2-phenylacetonitrile ( C15​H12​N2​O3​S ) requires a multimodal approach to confirm the integrity of the cyano, oxime, and sulfonate moieties[2].

Nuclear Magnetic Resonance (NMR)
  • ¹H-NMR (400 MHz, CDCl₃): The spectrum is anchored by a sharp 3-proton singlet at 2.46 ppm , which is the unambiguous signature of the methyl group on the tosyl ring. The aromatic region features a complex multiplet integrating to 9 protons (7.39–7.94 ppm), representing the 5 protons of the phenyl ring and the 4 protons of the para-substituted tosyl ring.

  • ¹³C-NMR (100 MHz, CDCl₃): The molecule contains 11 distinct carbon environments. The most critical diagnostic peaks are the cyano carbon ( C≡N ) at 107.77 ppm (shielded relative to typical nitriles due to conjugation) and the oxime imine carbon ( C=N ) at 146.53 ppm . The tosyl methyl carbon appears cleanly at 21.92 ppm .

Fourier-Transform Infrared Spectroscopy (FT-IR)

The IR spectrum provides orthogonal validation of the functional groups. A sharp, distinct absorption band at 2242 cm⁻¹ confirms the sp -hybridized C≡N stretch. The sulfonate ester linkage is validated by two intense bands at 1393 cm⁻¹ (asymmetric SO2​ stretch) and 1187 cm⁻¹ (symmetric SO2​ stretch).

Quantitative Data Summary
Analytical ParameterObserved ValueStructural Assignment / Causality
Reaction Yield 85.3%High efficiency driven by Et3​N acid scavenging
Melting Point 110–111 °CConfirms high crystalline purity of the isolated solid
FT-IR: ν(C≡N) 2242 cm⁻¹Validates intact cyano group post-tosylation
FT-IR: ν(SO₂) 1393, 1187 cm⁻¹Confirms successful sulfonate esterification
¹H-NMR (CH₃) 2.46 ppm (3H, s)Diagnostic peak for the tosyl methyl group
¹³C-NMR (C≡N) 107.77 ppm sp -hybridized cyano carbon
¹³C-NMR (C=N) 146.53 ppm sp2 -hybridized imine carbon of the oxime

Photochemical Utility: Photoacid Generation (PAG)

Beyond its structural elegance, 2-(tosyloxyimino)-2-phenylacetonitrile is a highly effective non-ionic Photoacid Generator (PAG) used in Chemically Amplified Resists (CARs) for semiconductor lithography[1],[3].

Mechanistic Causality: The N−O bond in the oxime sulfonate is photolabile due to its relatively low bond dissociation energy. Upon irradiation with deep-UV light (e.g., 193 nm or 248 nm), the molecule enters an excited singlet/triplet state, triggering a homolytic cleavage of the N−O bond. This yields an iminyl radical and a sulfonyloxy radical. The highly reactive sulfonyloxy radical immediately abstracts a hydrogen atom from the surrounding polymer resin or solvent, generating p-toluenesulfonic acid (TsOH) . This strong acid subsequently catalyzes the deprotection of the photoresist polymer, enabling pattern development[1],[4].

PAG_Mechanism A 2-(Tosyloxyimino)- 2-phenylacetonitrile B UV Irradiation (hν) A->B C Homolytic N-O Bond Cleavage B->C D Iminyl + Sulfonyloxy Radicals C->D E Hydrogen Abstraction (from Resin) D->E F p-Toluenesulfonic Acid (TsOH) E->F Strong Acid

Photochemical mechanism of acid generation via homolytic N-O bond cleavage upon UV exposure.

Self-Validating Experimental Protocol

To ensure reproducibility and scientific integrity, the following protocol incorporates self-validating quality control checkpoints.

Step 1: Preparation of N-Hydroxybenzimidoyl Cyanide

  • Dissolve 2-phenylacetonitrile (10.0 mmol) in 15 mL of glacial acetic acid in a round-bottom flask.

  • Submerge the flask in an ice-water bath to achieve an internal temperature of 0–5 °C.

  • Dissolve sodium nitrite (15.0 mmol) in a minimal amount of distilled water ( 5 mL) and add dropwise to the reaction mixture over 30 minutes. Validation Check: The solution should transition to a pale yellow color without violent outgassing.

  • Stir for 4 hours at room temperature. Pour the mixture into crushed ice to precipitate the oxime. Filter, wash with cold water, and dry under vacuum.

Step 2: Tosylation to Target Compound 5. Dissolve the dried oxime (5.0 mmol) in 20 mL of anhydrous dichloromethane (DCM). 6. Add triethylamine (6.0 mmol) and cool the mixture to 0 °C. 7. Add p-toluenesulfonyl chloride (5.5 mmol) portion-wise over 15 minutes. 8. Allow the reaction to warm to room temperature and stir for 2 hours. Validation Check: Monitor via Thin Layer Chromatography (TLC) using Hexane/Ethyl Acetate (3:1). The disappearance of the highly polar oxime spot confirms reaction completion. 9. Quench the reaction with 20 mL of cold water. Extract the organic layer, wash with brine, and dry over anhydrous Na2​SO4​ . 10. Evaporate the solvent under reduced pressure. Recrystallize the crude solid from ethanol to yield pure 2-(tosyloxyimino)-2-phenylacetonitrile as white/grey crystals (Yield: ~85%, MP: 110–111 °C)[2].

References

  • Source: Chemical and Pharmaceutical Bulletin (J-Stage)
  • Source: Journal of Photopolymer Science and Technology (J-Stage)
  • Non-ionic photoacid generators for chemically amplified photoresists: structure effect on resist performance Source: SPIE Digital Library URL

Sources

Foundational

A Technical Guide to the Physicochemical Properties of 2-(4-Methylphenyl)sulfonyloxyimino-2-phenyl-acetonitrile

For Researchers, Scientists, and Drug Development Professionals Authored by: Your Senior Application Scientist This guide provides a comprehensive overview of the known and anticipated physical properties of the compound...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

This guide provides a comprehensive overview of the known and anticipated physical properties of the compound 2-(4-Methylphenyl)sulfonyloxyimino-2-phenyl-acetonitrile. Given the specificity of this molecule, this document synthesizes direct experimental data where available, and provides expert insights based on the analysis of structurally related compounds to offer a well-rounded technical profile.

Introduction and Chemical Identity

2-(4-Methylphenyl)sulfonyloxyimino-2-phenyl-acetonitrile, also known as 2-(p-tolylsulfonyloxyimino)-2-phenylacetonitrile or by its CAS Number 63453-31-6, is a specialized organic compound. Its structure incorporates a phenylacetonitrile core, an oxime functionality, and a tosyl protecting group. This combination of functional groups suggests its potential utility as an intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other fine chemicals. The tosyl group, a derivative of p-toluenesulfonic acid, is an excellent leaving group, making the molecule susceptible to nucleophilic substitution at the imino carbon.

The molecular structure of 2-(4-Methylphenyl)sulfonyloxyimino-2-phenyl-acetonitrile is presented below.

Caption: Molecular structure of 2-(4-Methylphenyl)sulfonyloxyimino-2-phenyl-acetonitrile.

Physicochemical Properties

Direct experimental data for the physical properties of 2-(4-Methylphenyl)sulfonyloxyimino-2-phenyl-acetonitrile is not extensively reported in publicly available literature. However, by examining related compounds, we can infer a likely profile.

PropertyValueSource/Rationale
Molecular Formula C₁₅H₁₂N₂O₃SCalculated
Molecular Weight 300.34 g/mol Calculated
Appearance Expected to be a crystalline solid.Based on similar tosylated oximes.
Melting Point Not definitively reported. Related compounds such as 2-hydroxyimino-2-phenylacetonitrile have a melting point in the range of 128-130 °C. The addition of the tosyl group would likely increase the melting point.[1]
Boiling Point Not applicable; likely to decompose at elevated temperatures before boiling.High molecular weight and presence of thermally labile groups.
Solubility Expected to have moderate solubility in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. Low solubility in water is anticipated.Based on the general solubility of tosylated organic compounds and phenylacetonitrile derivatives.[2]

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl and p-tolyl groups, likely in the range of 7.0-8.0 ppm. The methyl group of the tosyl moiety would appear as a singlet around 2.4 ppm.

  • ¹³C NMR: The carbon NMR would reveal signals for the nitrile carbon (around 115-120 ppm), the imino carbon, and the various aromatic carbons.

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by absorption bands corresponding to the key functional groups:

Functional GroupExpected Wavenumber (cm⁻¹)
C≡N (nitrile)2220-2260
C=N (imine)1640-1690
S=O (sulfonate)1350-1400 and 1150-1200
C-O (sulfonate)900-1000
Aromatic C-H3000-3100
Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition. The fragmentation pattern would likely involve the loss of the tosyl group and other characteristic fragments of the phenylacetonitrile core.

Synthesis and Experimental Protocols

A plausible synthetic route to 2-(4-Methylphenyl)sulfonyloxyimino-2-phenyl-acetonitrile involves a two-step process starting from benzoyl cyanide.

Caption: A proposed two-step synthesis workflow.

Step 1: Synthesis of 2-Hydroxyimino-2-phenyl-acetonitrile (Oxime Formation)

This procedure is adapted from a well-established method for the synthesis of the oxime precursor.

Materials:

  • Benzyl cyanide

  • Sodium hydroxide

  • Methanol

  • Methyl nitrite (generated in situ from sodium nitrite and sulfuric acid)

  • Toluene

  • Concentrated hydrochloric acid

Protocol:

  • A solution of benzyl cyanide and sodium hydroxide in methanol is prepared in a round-bottomed flask equipped with a mechanical stirrer and cooled to 0 °C.

  • Methyl nitrite gas is bubbled through the solution. The methyl nitrite is generated by the dropwise addition of a cold solution of sulfuric acid to a suspension of sodium nitrite in aqueous methanol.

  • The reaction temperature is maintained below 15 °C.

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The residue is dissolved in water and washed with toluene to remove any unreacted starting material.

  • The aqueous layer is acidified with concentrated hydrochloric acid and cooled in an ice bath to precipitate the product.

  • The solid 2-hydroxyimino-2-phenyl-acetonitrile is collected by filtration, washed with cold water, and dried.

Step 2: Synthesis of 2-(4-Methylphenyl)sulfonyloxyimino-2-phenyl-acetonitrile (Tosylation)

This is a standard tosylation of an oxime.

Materials:

  • 2-Hydroxyimino-2-phenyl-acetonitrile

  • p-Toluenesulfonyl chloride (TsCl)

  • A suitable base (e.g., pyridine, triethylamine)

  • A suitable solvent (e.g., dichloromethane, chloroform)

Protocol:

  • 2-Hydroxyimino-2-phenyl-acetonitrile is dissolved in the chosen solvent in a flask under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath.

  • The base is added to the solution.

  • A solution of p-toluenesulfonyl chloride in the same solvent is added dropwise to the reaction mixture.

  • The reaction is stirred at low temperature and then allowed to warm to room temperature.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is washed with water, dilute acid (to remove the base), and brine.

  • The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography to yield the pure 2-(4-Methylphenyl)sulfonyloxyimino-2-phenyl-acetonitrile.

Safety and Handling

While specific toxicity data for 2-(4-Methylphenyl)sulfonyloxyimino-2-phenyl-acetonitrile is not available, a risk assessment should be conducted based on its structural components.

  • Oximes: Some oximes are known to be skin and respiratory irritants, and some have been classified as potential carcinogens.[3]

  • Tosylates: Tosylating agents and tosylates can be alkylating agents and should be handled with care as they are potentially harmful.

  • Nitriles: Organic nitriles can be toxic if ingested, inhaled, or absorbed through the skin, as they can release cyanide in the body.

Recommended Precautions:

  • Handle this compound in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

  • In case of accidental exposure, seek immediate medical attention.

Conclusion

2-(4-Methylphenyl)sulfonyloxyimino-2-phenyl-acetonitrile is a compound with significant potential as a synthetic intermediate. While comprehensive experimental data on its physical properties is limited, this guide provides a robust, scientifically-grounded overview based on the analysis of related chemical structures and established synthetic methodologies. Researchers and professionals working with this compound should exercise appropriate caution, drawing upon the safety information for related oximes, tosylates, and nitriles. Further experimental investigation is warranted to fully characterize this molecule and explore its applications.

References

  • (No direct reference for a comprehensive data sheet was found in the search results)
  • (No direct reference for a comprehensive data sheet was found in the search results)
  • (No direct reference for a comprehensive data sheet was found in the search results)
  • 2-Hydroxyimino-2-phenylacetonitrile - 825-52-5, C8H6N2O, density, melting point, boiling point, structural formula, synthesis. (n.d.). Retrieved from [Link]

  • (No direct reference for a comprehensive data sheet was found in the search results)
  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • (No direct reference for a comprehensive data sheet was found in the search results)
  • (No direct reference for a comprehensive data sheet was found in the search results)
  • (No direct reference for a comprehensive data sheet was found in the search results)
  • (No direct reference for a comprehensive data sheet was found in the search results)
  • Oximes - STOP carcinogens at work. (n.d.). Retrieved from [Link]

Sources

Exploratory

Mechanism of Action: 2-(4-Methylphenyl)sulfonyloxyimino-2-phenyl-acetonitrile (PAI-01)

Executive Summary Molecular Architecture & Photophysical Profile The strategic design of this D-π-A (Donor-π-Acceptor) molecular architecture serves two critical purposes: Bond Lability: The N–O bond possesses a relative...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Molecular Architecture & Photophysical Profile

The strategic design of this D-π-A (Donor-π-Acceptor) molecular architecture serves two critical purposes:

  • Bond Lability: The N–O bond possesses a relatively low bond dissociation energy (BDE). This engineered instability ensures that the bond acts as a precise trigger, cleaving reliably upon the introduction of sufficient external energy (photonic or mechanical)[4].

Quantitative Data: Physicochemical Properties
PropertyValueScientific Significance
Chemical Name 2-(4-Methylphenyl)sulfonyloxyimino-2-phenyl-acetonitrileDefines the active oxime sulfonate core.
CAS Number 17512-88-8Unique chemical identifier.
Absorption Range 300 nm – 436 nmBroad compatibility with standard lithographic light sources[2].
Generated Acid p-Toluenesulfonic Acid (PTSA)Yields a strong Brønsted acid ( pKa​≈−2.8 ) for robust catalysis.
Quantum Yield ( ΦH+​ ) 0.33 – 0.50Indicates a highly efficient photon-to-acid conversion rate[3].
Thermal Stability ( Td​ ) > 250 °CPrevents premature "dark" acid release during pre-bake processes[3].

Mechanism of Action (MoA)

Primary MoA: Photolytic Acid Generation

Because the sulfonyloxy radical is highly electrophilic, it rapidly abstracts a hydrogen atom from a nearby hydrogen donor—typically the surrounding polymer matrix or a protic solvent. This hydrogen abstraction yields p-toluenesulfonic acid (PTSA) . The remaining iminyl radicals generally undergo recombination or fragmentation to form inert ketone and imine byproducts[5].

Photolysis PAG PAI-01 (Oxime Sulfonate) CAS: 17512-88-8 Radicals Homolytic N-O Scission [Iminyl + Sulfonyloxy Radicals] PAG->Radicals Photolysis hv UV Irradiation (365 - 436 nm) hv->Radicals H_Donor Hydrogen Abstraction (from Solvent/Polymer) Radicals->H_Donor Radical Transfer Acid p-Toluenesulfonic Acid (PTSA) H_Donor->Acid H+ Generation

Secondary MoA: Mechanochemical Activation
Downstream Catalysis: Chemical Amplification

In microlithography, the photogenerated PTSA does not directly form the pattern. Instead, it acts as a catalyst in a Chemically Amplified Resist (CAR) system[2]. During the Post-Exposure Bake (PEB) step, the heat drives the PTSA to protonate the acid-labile protecting groups (e.g., tert-butyl esters) on the resist polymer.

The protecting group cleaves off, shifting the polymer from hydrophobic to hydrophilic (soluble in alkaline developers like TMAH). Crucially, this cleavage reaction regenerates the proton. A single molecule of photogenerated PTSA can catalyze hundreds of deprotection events, amplifying the initial photonic signal and drastically increasing the resist's sensitivity[2].

CAR_Workflow Acid Photogenerated PTSA (Catalyst) Deprotection Acid-Catalyzed Deprotection (PEB) Acid->Deprotection Catalyzes Protected Protected Polymer (Insoluble) Protected->Deprotection Heat (PEB) Deprotection->Acid Acid Regeneration (Chemical Amplification) Deprotected Deprotected Polymer (Soluble in Alkali) Deprotection->Deprotected Cleavage of Protecting Groups Pattern Positive-Tone Resist Pattern Deprotected->Pattern Development (TMAH)

Experimental Protocols & Validation Workflows

Protocol 1: Quantification of Photoacid Generation Efficiency (Indicator Dye Method)

Objective: Determine the quantum yield ( ΦH+​ ) of acid generation upon UV exposure. Causality: By utilizing an acid-sensitive halochromic dye (e.g., Rhodamine B base), the invisible release of protons is translated into a quantifiable spectrophotometric shift. The rate of absorbance change directly correlates to the rate of N–O bond homolysis.

Step-by-Step Methodology:

  • Solution Preparation: Dissolve PAI-01 in anhydrous acetonitrile to achieve a precise concentration of 1.0×10−4 M.

  • Dye Integration: Add a stoichiometric excess ( 1.5×10−4 M) of Rhodamine B base to the solution. Validation check: The initial solution must remain colorless, confirming the absence of ambient acid.

  • Controlled Irradiation: Transfer 3 mL of the solution into a quartz cuvette. Irradiate using a 365 nm monochromatic LED source with a calibrated intensity ( I0​ , measured via a radiometer).

  • Spectrophotometric Tracking: Using a UV-Vis spectrophotometer, record the absorbance at 555 nm (the λmax​ of protonated Rhodamine B) at 5-second intervals.

  • Data Synthesis: Calculate the molar concentration of generated acid using the Beer-Lambert law ( ϵ555​≈1.0×105 M−1cm−1 ). Plot the acid concentration against the absorbed photon flux to derive the quantum yield.

Protocol 2: Kinetic Profiling of Cationic Photopolymerization via RT-FTIR

Objective: Validate the catalytic efficacy of PAI-01-generated PTSA in cross-linking an epoxide resin[3]. Causality: Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy tracks the exact moment the epoxide ring opens. The disappearance of the oxirane vibrational band provides a direct, real-time kinetic profile of the polymerization initiated by the photogenerated acid.

Step-by-Step Methodology:

  • Substrate Coating: Spin-coat the formulation onto a transparent BaF 2​ crystal substrate to achieve a uniform film thickness of ~10 µm.

  • Baseline Establishment: Place the coated substrate into the RT-FTIR chamber and record a baseline spectrum. Identify the characteristic epoxide ring-breathing band at ~790 cm −1 .

  • In-Situ Irradiation: Irradiate the film with a 365 nm UV source (e.g., 3.0 mW/cm 2 ) while simultaneously recording IR spectra at 1-second intervals[3].

  • Conversion Analysis: Calculate the monomer conversion percentage by measuring the area reduction of the 790 cm −1 peak relative to a stable reference peak (e.g., carbonyl stretching at 1730 cm −1 ). Validation check: A rapid plateau in conversion (>80%) within 60 seconds confirms highly efficient cationic initiation.

References

  • Mechanogeneration of Acid from Oxime Sulfonates | Request PDF ResearchG
  • Non-ionic Photoacid Generators Sensitive to 365nm Light -Synthesis and Applications to Photocrosslinking Systems- J-STAGE
  • D-π-a-type oxime sulfonate photoacid generators for cationic polymerization under UV-visible LED irradi
  • Mechanogeneration of Acid from Oxime Sulfonates | Journal of the American Chemical Society ACS Public
  • Oxime Sulfonate Chemistry for Advanced Microlithography RadTech

Sources

Foundational

2-(Tosyloxyimino)-2-phenylacetonitrile: A Comprehensive Guide to Non-Ionic Photoacid Generators in Organic Synthesis

Executive Summary & Structural Paradigm In the landscape of modern organic synthesis and advanced materials science, the demand for spatiotemporal control over chemical reactions has driven the development of latent cata...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Paradigm

In the landscape of modern organic synthesis and advanced materials science, the demand for spatiotemporal control over chemical reactions has driven the development of latent catalysts. 2-(Tosyloxyimino)-2-phenylacetonitrile (also known as α -tosyloxyiminobenzyl cyanide or TsPhCN) stands out as a premier non-ionic oxime sulfonate[1][2].

Unlike traditional strong acids that initiate reactions immediately upon addition, this compound functions as a Photoacid Generator (PAG) . It remains chemically inert under ambient conditions but undergoes rapid photolytic decomposition under specific wavelengths of light to release p-toluenesulfonic acid (TsOH)[3]. This latent behavior provides chemists with unparalleled control over acid-catalyzed transformations, such as cationic polymerizations, Friedel-Crafts arylations, and the deprotection of acid-labile groups in chemically amplified resists (CARs)[2][3].

The Causality of Choice: Why Non-Ionic PAGs?

The selection of an oxime sulfonate over ionic PAGs (such as triphenylsulfonium or diaryliodonium salts) is rooted in solubility and matrix compatibility. Ionic PAGs often suffer from poor solubility in non-polar organic solvents and can cause detrimental ion-leaching in aqueous environments[2]. 2-(Tosyloxyimino)-2-phenylacetonitrile, being entirely non-ionic, exhibits superior solubility in organic resins, prevents phase separation, and ensures uniform acid distribution throughout the reaction medium[3][4].

Mechanistic Pathways of Acid Generation

The utility of 2-(tosyloxyimino)-2-phenylacetonitrile is governed by the lability of its N–O bond. The generation of acid can be triggered via two primary modalities: photochemical excitation and mechanochemical scission.

Photochemical Homolysis

Upon UV or LED irradiation (typically in the 365–405 nm range, often facilitated by sensitizers or Electron-Donor-Acceptor (EDA) complexes), the molecule enters an excited state[3][5]. This excitation induces the homolytic cleavage of the N–O bond, yielding an iminyl radical and a tosyloxy radical ( TsO∙ )[5][6]. The highly reactive tosyloxy radical subsequently abstracts a hydrogen atom from the surrounding solvent or a designated hydrogen donor to form p-toluenesulfonic acid (TsOH)[5].

Photochemical_Cleavage A 2-(Tosyloxyimino)- 2-phenylacetonitrile B Excited State (Direct or EDA Complex) A->B UV/LED Irradiation C Homolytic N-O Bond Cleavage B->C Energy Transfer D Tosyloxy Radical [TsO•] C->D Radical Generation E Hydrogen Abstraction (Solvent/Donor) D->E H-donor Interaction F p-Toluenesulfonic Acid (TsOH) E->F Acid Release

Photochemical mechanism of acid generation from oxime sulfonates via N-O bond homolysis.
Mechanochemical Activation

Recent advancements have demonstrated that the oxime sulfonate mechanophore can also be activated via mechanical force[7]. Under ultrasound-induced mechanochemical scission, the molecule undergoes bond homolysis to generate the corresponding acid and a ketone functional moiety. This dual-responsive nature makes it a highly attractive precursor for developing stress-responsive, self-healing polymeric materials[7].

Data Presentation: Comparative and Physicochemical Metrics

To rationally design experiments using 2-(tosyloxyimino)-2-phenylacetonitrile, it is critical to understand its baseline properties and how it compares to alternative latent acid donors.

Table 1: Physicochemical Properties of 2-(tosyloxyimino)-2-phenylacetonitrile
ParameterValue / Description
IUPAC Name 2-(4-methylbenzenesulfonate)-2-phenylacetonitrile
Common Abbreviations TsPhCN, α -tosyloxyiminobenzyl cyanide
Chemical Formula C15​H12​N2​O3​S
Molecular Weight 300.3 g/mol [1]
Appearance White to grey crystalline solid[8]
Melting Point 110–111 °C[8]
Primary Activation Trigger UV/LED Light (Photolysis) or Mechanical Force[7][9]
Table 2: Comparative Analysis of Photoacid Generators
PropertyIonic PAGs (e.g., Triphenylsulfonium Salts)Non-Ionic Oxime Sulfonates (e.g., TsPhCN)
Solubility in Organics Poor to ModerateExcellent[3]
Ion Leaching in Water High (Detrimental in immersion lithography)Negligible (Non-leaching)[2]
Matrix Compatibility Prone to phase separation in non-polar resinsHighly compatible, uniform distribution[4]
Quantum Yield HighHigh (0.33 - 0.50 depending on sensitizer)[9]

Experimental Methodologies: Self-Validating Systems

The following protocols are designed as self-validating systems. By monitoring specific visual or spectroscopic changes, the operator can confirm the success of each intermediate step.

Protocol A: Two-Step Synthesis of 2-(Tosyloxyimino)-2-phenylacetonitrile

This protocol outlines the synthesis of the precursor via the nitrosation of phenylacetonitrile, followed by tosylation[8].

Step 1: Nitrosation to N-Hydroxybenzimidoyl Cyanide

  • Preparation: Dissolve 50 mmol of 2-phenylacetonitrile in 50 mL of glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer.

  • Reaction: Cool the solution to 0–5 °C using an ice bath. Slowly add an aqueous solution of sodium nitrite (60 mmol in 15 mL H2​O ) dropwise over 30 minutes.

  • Validation: The reaction mixture will transition from clear to a distinct yellow/orange hue, indicating the formation of the oxime.

  • Isolation: Stir for an additional 2 hours at room temperature, then pour into 200 mL of ice water. Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield N-hydroxybenzimidoyl cyanide.

Step 2: Tosylation to the Final Product

  • Preparation: Dissolve the intermediate (40 mmol) in 60 mL of anhydrous dichloromethane (DCM). Add 48 mmol of triethylamine (TEA) and cool to 0 °C.

  • Reaction: Slowly add p-toluenesulfonyl chloride (TsCl) (44 mmol) in 20 mL DCM dropwise.

  • Validation: The formation of a white precipitate (triethylamine hydrochloride) confirms the progression of the substitution reaction.

  • Purification: Wash the organic layer sequentially with 1M HCl, saturated NaHCO3​ , and brine. Dry over anhydrous MgSO4​ , concentrate in vacuo, and recrystallize from ethanol to obtain white crystals (mp 110–111 °C)[8].

Synthesis_Workflow A 2-Phenylacetonitrile B Nitrosation (NaNO2, AcOH) A->B C N-Hydroxybenzimidoyl Cyanide B->C D Tosylation (TsCl, Base) C->D E 2-(Tosyloxyimino)- 2-phenylacetonitrile D->E

Two-step synthetic workflow for 2-(tosyloxyimino)-2-phenylacetonitrile preparation.
Protocol B: Photo-Catalyzed Friedel-Crafts Arylation

This protocol demonstrates the use of the oxime sulfonate as a latent acid catalyst for the Friedel-Crafts arylation of aldehydes with indoles[5].

  • Reaction Assembly: In an oven-dried Schlenk tube, add indole (2.0 equiv), the target aldehyde (1.0 equiv), and 2-(tosyloxyimino)-2-phenylacetonitrile (5 mol% as the PAG)[5].

  • Solvent & Degassing: Dissolve the mixture in anhydrous acetonitrile (0.2 M). Degas the solution via three freeze-pump-thaw cycles to remove oxygen, which can quench radical intermediates[5].

  • Irradiation: Place the Schlenk tube under a 390 nm LED light source at ambient temperature.

  • Validation: The formation of an EDA complex may be observed as a bathochromic shift (color change) upon mixing the indole and the PAG[5]. Monitor the reaction via TLC; the latent release of TsOH will catalyze the formation of the diarylmethane derivative.

  • Quenching & Isolation: Once complete (typically 4–12 hours), quench the reaction with saturated aqueous NaHCO3​ . Extract with ethyl acetate, dry, and purify via flash column chromatography.

Conclusion & Future Outlook

2-(Tosyloxyimino)-2-phenylacetonitrile represents a highly versatile node in organic synthesis and materials engineering. By bridging the gap between photochemistry and traditional acid catalysis, it allows researchers to deploy strong acids with surgical precision—both spatially and temporally. As the fields of immersion lithography, self-healing mechanochemical polymers, and green photocatalysis continue to expand, the architectural flexibility of oxime sulfonates will undoubtedly lead to the development of even more sophisticated, stimulus-responsive chemical systems.

References

  • Synthesis, Characterization and Anti-proliferation Activities of Novel Cyano Oximino Sulfonate Esters. J-Stage. Available at:[Link]

  • 2-(4-Methylphenyl)sulfonyloxyimino-2-phenyl-acetonitrile. National Institutes of Health (NIH) / PubChem. Available at:[Link]

  • Oxime sulfonates and the use thereof as latent acids (CN101473268A). Google Patents.
  • Photomask blank, resist pattern forming process, and photomask preparation process. European Patent Office (EPO). Available at:[Link]

  • Mechanogeneration of Acid from Oxime Sulfonates. Journal of the American Chemical Society - ACS Publications. Available at:[Link]

  • D-π-a-type oxime sulfonate photoacid generators for cationic polymerization under UV-visible LED irradiation. Academia.edu. Available at:[Link]

  • Potential photoacid generators based on oxime sulfonates. ResearchGate. Available at:[Link]

  • Oxime Sulfonate Chemistry for Advanced Microlithography. RadTech. Available at:[Link]

  • Benzophenone Oxime Tosylate as the Photoacid Generator for the Friedel–Crafts Arylation of Aldehydes With Indoles. National Institutes of Health (NIH) / PMC. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Two-Step Synthesis of 2-(4-Methylphenyl)sulfonyloxyimino-2-phenyl-acetonitrile

Abstract This application note provides a comprehensive, two-step protocol for the synthesis of 2-(4-Methylphenyl)sulfonyloxyimino-2-phenyl-acetonitrile, starting from phenylacetonitrile. The synthesis involves an initia...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive, two-step protocol for the synthesis of 2-(4-Methylphenyl)sulfonyloxyimino-2-phenyl-acetonitrile, starting from phenylacetonitrile. The synthesis involves an initial α-oximation of phenylacetonitrile to yield the key intermediate, 2-hydroxyimino-2-phenylacetonitrile. This intermediate is subsequently tosylated using p-toluenesulfonyl chloride to afford the final product. This guide is intended for researchers in organic chemistry and drug development, offering detailed mechanistic insights, step-by-step experimental procedures, and critical safety information. The protocols are designed to be self-validating, with explanations for key experimental choices, supported by authoritative references.

Introduction

Phenylacetonitrile (also known as benzyl cyanide) is a versatile starting material in organic synthesis, serving as a precursor for numerous pharmaceuticals, including analgesics and antidepressants.[1][2] Its structure, featuring an active methylene group adjacent to both a phenyl ring and a nitrile, allows for a wide range of chemical transformations.[2] The target molecule, 2-(4-Methylphenyl)sulfonyloxyimino-2-phenyl-acetonitrile, incorporates an oxime tosylate functionality. Oxime esters, particularly tosylates, are valuable intermediates in synthetic chemistry. The tosyl group is an excellent leaving group, activating the molecule for subsequent nucleophilic substitution or rearrangement reactions, such as the Beckmann rearrangement.[3][4] This two-step synthesis provides a reliable pathway to this versatile chemical building block.

Overall Synthetic Workflow

The synthesis is performed in two principal stages: oximation followed by tosylation.

G cluster_0 Part 1: Oximation cluster_1 Part 2: Tosylation A Phenylacetonitrile B 2-Hydroxyimino-2-phenylacetonitrile (Intermediate) A->B Methyl Nitrite, NaOH/Methanol C 2-(4-Methylphenyl)sulfonyloxyimino- 2-phenyl-acetonitrile (Final Product) B->C TsCl, Pyridine

Caption: Simplified reaction mechanism for oximation.

Experimental Protocol: Oximation

This protocol is adapted from a well-established procedure published in Organic Syntheses. [5] Materials and Reagents

ReagentMolar Mass ( g/mol )AmountMolesNotes
Phenylacetonitrile117.15117 g1.00Reagent grade, distilled for best results. [5]
Sodium Hydroxide40.0040.0 g1.00
Methanol32.04353 mL-Solvent.
Sodium Nitrite69.0083 g1.20For in situ generation of methyl nitrite.
Sulfuric Acid, conc.98.0832 mL~0.59Use with extreme caution.
Toluene92.14200 mL-For washing.
Hydrochloric Acid, conc.36.46As needed-For acidification.

Procedure

  • Reaction Setup: In a 1-L round-bottomed flask equipped with a mechanical stirrer, thermometer, calcium chloride drying tube, and a gas inlet tube, combine phenylacetonitrile (117 g, 1.00 mol) and a solution of sodium hydroxide (40.0 g, 1.00 mol) in methanol (300 mL).

  • Generation of Methyl Nitrite: In a separate 300-mL Erlenmeyer flask, prepare a suspension of sodium nitrite (83 g, 1.2 mol) in 53 mL of methanol and 50 mL of water. Prepare a solution of concentrated sulfuric acid (32 mL) in 65 mL of water and cool it. The methyl nitrite gas is generated by adding the cold sulfuric acid solution dropwise to the sodium nitrite suspension. Caution: This should be done in a well-ventilated fume hood.

  • Nitrosation Reaction: Cool the main reaction flask containing the phenylacetonitrile solution to 0°C using an ice bath. Introduce the generated methyl nitrite gas below the surface of the stirred solution via the gas inlet tube. Adjust the rate of gas generation to maintain the reaction temperature below 15°C. The addition typically takes about 1 hour. [5]4. Reaction Completion: After the addition is complete, continue stirring the mixture for an additional 2 hours at the same temperature.

  • Work-up: a. Remove the methanol under reduced pressure using a rotary evaporator. b. Dissolve the resulting residue in 500 mL of water. Wash the aqueous solution with two 100-mL portions of toluene to remove any unreacted starting material. c. Cool the aqueous layer in an ice bath and acidify it with concentrated hydrochloric acid until a precipitate forms. d. Collect the precipitate by filtration, wash it thoroughly with cold water, and dry it to yield 2-hydroxyimino-2-phenylacetonitrile.

  • Yield and Characterization: The expected yield is 111–120 g (76–82%). [5]The product is a solid with a melting point of 128–130°C. [6][7]

Part 2: Synthesis of 2-(4-Methylphenyl)sulfonyloxyimino-2-phenyl-acetonitrile

In this step, the hydroxyl group of the intermediate oxime is converted into a tosylate ester. This reaction transforms the hydroxyl group into an excellent leaving group for further synthetic applications. [3]

Principle and Mechanism

This reaction is a standard sulfonylation of a hydroxyl group. The nucleophilic oxygen atom of the oxime attacks the electrophilic sulfur atom of p-toluenesulfonyl chloride (tosyl chloride, TsCl). A base, typically pyridine or triethylamine, is used to catalyze the reaction and to neutralize the hydrochloric acid that is formed as a byproduct. Pyridine can act as both the base and the solvent.

Caption: Mechanism for the tosylation of the oxime intermediate.

Experimental Protocol: Tosylation

This is a representative protocol based on standard tosylation procedures for alcohols and other oximes. [4][8] Materials and Reagents

ReagentMolar Mass ( g/mol )AmountMolesNotes
2-Hydroxyimino-2-phenylacetonitrile146.1514.6 g0.10From Part 1.
p-Toluenesulfonyl Chloride (TsCl)190.6521.0 g0.11Reagent grade. Corrosive and a lachrymator.
Pyridine79.10100 mL-Anhydrous. Serves as solvent and base.
Dichloromethane (DCM)84.93200 mL-For extraction.
Hydrochloric Acid (1 M)36.46~200 mL-For washing.
Saturated Sodium Bicarbonate84.01~100 mL-For washing.
Anhydrous Magnesium Sulfate120.37As needed-For drying.

Procedure

  • Reaction Setup: In a 250-mL round-bottomed flask equipped with a magnetic stirrer and a drying tube, dissolve 2-hydroxyimino-2-phenylacetonitrile (14.6 g, 0.10 mol) in anhydrous pyridine (100 mL).

  • Addition of TsCl: Cool the solution to 0°C in an ice bath. Slowly add p-toluenesulfonyl chloride (21.0 g, 0.11 mol) portion-wise over 15-20 minutes, ensuring the temperature remains below 5°C.

  • Reaction: Allow the reaction mixture to stir at 0°C for 1 hour, and then let it warm to room temperature and stir for an additional 4-6 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up: a. Pour the reaction mixture into 300 mL of ice-cold water and stir for 15 minutes. b. Extract the aqueous mixture with dichloromethane (3 x 75 mL). c. Combine the organic layers and wash successively with cold 1 M HCl (2 x 100 mL) to remove pyridine, followed by saturated sodium bicarbonate solution (1 x 100 mL), and finally with brine (1 x 100 mL). d. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield the final product, 2-(4-Methylphenyl)sulfonyloxyimino-2-phenyl-acetonitrile.

Safety Precautions

  • Phenylacetonitrile (Benzyl Cyanide): Toxic and may be fatal if inhaled, swallowed, or absorbed through the skin. [2][9]It is also an irritant. All handling must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Acids and Bases: Concentrated sulfuric acid, hydrochloric acid, and sodium hydroxide are highly corrosive. Handle with extreme care and appropriate PPE.

  • Tosyl Chloride: Corrosive and a lachrymator (causes tearing). Avoid inhalation of dust and contact with skin and eyes.

  • Solvents: Pyridine has a strong, unpleasant odor and is harmful. Dichloromethane is a suspected carcinogen. Handle all solvents in a fume hood.

References

  • Itok, K., Itoh, M. (1977). 2-TERT-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. Organic Syntheses, 57, 44. [Link]

  • Xiang, S., et al. (2019). Copper(II)-Dioxygen Facilitated Activation of Nitromethane: Nitrogen Donors for the Synthesis of Substituted 2-Hydroxyimino-2-phenylacetonitriles and Phthalimides. ResearchGate. [Link]

  • PrepChem. Synthesis of α-hydroxyimino-2-phenoxyphenylacetonitrile. PrepChem.com. [Link]

  • Google Patents. (2001).
  • Holmstedt, B. (1961). Synthesis of an Oxime Analogue to Atropin. Acta Chemica Scandinavica. [Link]

  • Fun, H.-K., et al. (2011). 2-[4-(Methylsulfonyl)phenyl]acetonitrile. Acta Crystallographica Section E, 67(Pt 3), o574. [Link]

  • Organic Syntheses. p-METHOXYPHENYLACETONITRILE. Organic Syntheses, 40, 60. [Link]

  • Fiveable. Phenylacetonitrile: Organic Chemistry Study Guide. Fiveable. [Link]

  • Google Patents. (2004). US6670496B1 - Process for the preparation of phenyl glyoxylic acid ester oximes.
  • PrepChem. Synthesis of phenylacetonitrile. PrepChem.com. [Link]

  • PrepChem. Synthesis of 2-(4-methyl-phenoxy)-5-methyl-phenylacetonitrile. PrepChem.com. [Link]

  • Wikipedia. Benzyl cyanide. Wikipedia, The Free Encyclopedia. [Link]

  • Google Patents. (2009). CN101219967B - The preparation method of 2-nitro substituted phenylacetonitrile compounds.
  • Cardillo, G., et al. (2004). Short and Efficient Synthesis of Optically Active N-Tosyl Aziridines from 2-Amino Alcohols. Molecules, 9(5), 361–366. [Link]

  • Bentley, T.W., et al. (2018). Classical tosylate/chloride leaving group approach supports a tetrahedral transition state for additions to trigonal carbon. Beilstein Journal of Organic Chemistry, 14, 1410–1418. [Link]

  • Sciencemadness Discussion Board. (2017). Phenylacetonitrile from Phenylalanine. [Link]

  • Ozen, T., et al. (2021). Synthesis, characterization and antioxidant activities of some novel oxime derivatives. Pharmaceutical and Pharmacological International Journal, 9(5), 176-192. [Link]

  • Zenitz, B.L., et al. (1947). HYDROLYSIS OF ARYLACETONITRILES. Journal of the American Chemical Society, 69(5), 1117-1120. [Link]

  • Organic Chemistry Portal. Oxime synthesis by condensation or oxidation. Organic-Chemistry.org. [Link]

  • MedCrave. Synthesis, characterization and antioxidant activities of some novel oxime derivatives. MedCrave. [Link]

  • Organic Syntheses. α-PHENYLACETOACETONITRILE. Organic Syntheses, 18, 66. [Link]

  • Breunig, M., et al. (2021). Supporting Information Synthesis of α-Aminonitriles using Acetonitrile, Amino Acids, and Hexacyanoferrate. Chemistry – A European Journal. [Link]

  • Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation). Organic-Chemistry.org. [Link]

  • ResearchGate. (2011). 2-[4-(Methylsulfonyl)phenyl]acetonitrile. ResearchGate. [Link]

  • Organic Synthesis. Alcohol to Tosylate using Tosyl Cl, base. organic-synthesis.com. [Link]

  • Li, W., et al. (2013). Treatment of Alcohols with Tosyl Chloride Does Not always Lead to the Formation of Tosylates. Molecules, 18(3), 2569–2581. [Link]

  • ResearchGate. What is the role and mechanism of action of tosyl chloride in organic synthesis?. ResearchGate. [Link]

Sources

Application

Laboratory scale synthesis protocol for "2-(tosyloxyimino)-2-phenylacetonitrile"

Introduction & Mechanistic Rationale 2-(Tosyloxyimino)-2-phenylacetonitrile (often abbreviated as TOT or TsPhCN) is a highly versatile electrophilic cyanation and oximation reagent. It is frequently utilized in the synth...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

2-(Tosyloxyimino)-2-phenylacetonitrile (often abbreviated as TOT or TsPhCN) is a highly versatile electrophilic cyanation and oximation reagent. It is frequently utilized in the synthesis of α -oximinonitriles and serves as a critical structural precursor for peptide coupling reagents.

As a Senior Application Scientist, I approach this synthesis not merely as a sequence of steps, but as a controlled manipulation of chemical equilibria and reactive intermediates. The synthesis is achieved via a robust, two-step sequence:

  • Nitrosation: Benzyl cyanide (phenylacetonitrile) is reacted with sodium nitrite in glacial acetic acid. The acetic acid acts as both a solvent and a proton source, generating nitrous acid ( HNO2​ ) in situ. Nitrous acid dehydrates to form the potent electrophile, dinitrogen trioxide ( N2​O3​ ), or the nitrosonium ion ( NO+ ). The highly acidic α -protons of benzyl cyanide facilitate enolization, allowing nucleophilic attack on the nitrosating agent to yield 2-hydroxyimino-2-phenylacetonitrile [1].

  • Tosylation: The resulting oxime is subjected to O-sulfonylation using p-toluenesulfonyl chloride (TsCl) in the presence of triethylamine ( Et3​N ). This step requires strict thermal control; the acylation of oximes is highly exothermic and prone to runaway side reactions, such as the Beckmann rearrangement (where the oxime sulfonate rearranges to an amide). Maintaining the reaction at 0 °C suppresses these pathways [2].

Reaction Workflow

Synthesis N1 Benzyl Cyanide (Liquid) N2 Nitrosation NaNO2, AcOH 0 °C to RT N1->N2 N3 2-Hydroxyimino-2- phenylacetonitrile (Solid Intermediate) N2->N3 Step 1 Precipitation N4 Tosylation TsCl, Et3N, DCM 0 °C N3->N4 N5 2-(Tosyloxyimino)-2- phenylacetonitrile (Target Product) N4->N5 Step 2 Aqueous Workup

Two-step synthetic workflow for 2-(tosyloxyimino)-2-phenylacetonitrile.

Quantitative Data & Stoichiometry

To ensure reproducibility, all quantitative data for a standard 100 mmol scale (Step 1) and a subsequent 50 mmol scale (Step 2) are summarized below.

Table 1: Step 1 - Synthesis of 2-Hydroxyimino-2-phenylacetonitrile

Reagent MW ( g/mol ) Equivalents Amount Role
Benzyl cyanide 117.15 1.00 11.7 g (11.5 mL) Starting Material

| Sodium nitrite ( NaNO2​ ) | 69.00 | 1.20 | 8.28 g | Nitrosating Agent | | Glacial Acetic Acid | 60.05 | Excess | 50.0 mL | Solvent / Acid |

Table 2: Step 2 - Synthesis of 2-(Tosyloxyimino)-2-phenylacetonitrile

Reagent MW ( g/mol ) Equivalents Amount Role
2-Hydroxyimino-2-phenylacetonitrile 146.15 1.00 7.31 g Intermediate
p-Toluenesulfonyl chloride (TsCl) 190.65 1.10 10.49 g Sulfonylating Agent

| Triethylamine ( Et3​N ) | 101.19 | 1.10 | 5.57 g (7.7 mL) | Acid Scavenger | | Dichloromethane (DCM) | 84.93 | Excess | 100.0 mL | Solvent |

Experimental Protocols

Step 1: Preparation of 2-Hydroxyimino-2-phenylacetonitrile

Causality Note: The controlled addition of the nitrile to the acidic nitrite solution prevents the rapid evolution of toxic NOx​ gases and minimizes the formation of colored, over-oxidized byproducts.

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing dropping funnel, and a thermometer. Vent the setup into a fume hood exhaust due to potential NOx​ gas generation.

  • Reagent Mixing: Add sodium nitrite (8.28 g, 120 mmol) and glacial acetic acid (50 mL) to the flask. Stir the suspension and cool to 0–5 °C using an ice-water bath.

  • Addition: Place benzyl cyanide (11.7 g, 100 mmol) in the dropping funnel. Add it dropwise to the stirred suspension over 30 minutes, strictly maintaining the internal temperature below 10 °C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 4 hours. The mixture will transition into a thick, pale-yellow slurry.

  • Workup & Isolation: Pour the reaction mixture into 200 mL of crushed ice/water with vigorous stirring. The product will precipitate as a crude solid. Filter the solid via vacuum filtration (Büchner funnel) and wash thoroughly with cold distilled water ( 3×50 mL) to remove residual acetic acid.

  • Drying: Dry the solid in vacuo over P2​O5​ or silica gel overnight to afford the intermediate oxime.

Step 2: Preparation of 2-(Tosyloxyimino)-2-phenylacetonitrile

Causality Note: Triethylamine must be added slowly at 0 °C. The precipitation of triethylamine hydrochloride ( Et3​N⋅HCl ) serves as an internal, self-validating visual cue that the sulfonylation is proceeding successfully.

  • Setup: In a flame-dried 250 mL round-bottom flask flushed with nitrogen, dissolve 2-hydroxyimino-2-phenylacetonitrile (7.31 g, 50 mmol) and TsCl (10.49 g, 55 mmol) in anhydrous DCM (100 mL).

  • Cooling: Submerge the flask in an ice bath and allow the solution to cool to 0 °C for 15 minutes.

  • Base Addition: Add triethylamine (7.7 mL, 55 mmol) dropwise via syringe over 20 minutes. A white precipitate ( Et3​N⋅HCl ) will begin to form almost immediately.

  • Reaction: Stir the mixture at 0 °C for 2 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate, 3:1). The highly polar oxime spot will disappear, replaced by a less polar UV-active spot.

  • Workup: Quench the reaction by adding 50 mL of ice-cold water. Transfer to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with 1M HCl (50 mL) to remove excess amine, saturated aqueous NaHCO3​ (50 mL) to neutralize residual acids, and brine (50 mL).

  • Purification: Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under reduced pressure. Recrystallize the crude residue from a mixture of DCM and hexanes to yield white to pale-grey crystals of 2-(tosyloxyimino)-2-phenylacetonitrile.

Self-Validating System & Analytical Data

A robust protocol must be self-validating. You can confirm the success of this synthesis without immediate access to an NMR spectrometer by observing the physical state changes (liquid starting material to solid intermediate) and the precipitation of the amine salt in Step 2.

For rigorous structural verification, compare your isolated product against the benchmark analytical data provided below [2].

Table 3: Analytical Validation Data for 2-(Tosyloxyimino)-2-phenylacetonitrile

Analytical MethodExpected Result / Benchmark DataDiagnostic Significance
Melting Point 110–111 °CConfirms purity; distinguishes from the oxime intermediate (119–124 °C).
IR Spectroscopy (KBr) 2242 ( C≡N ), 1393 (Asymmetric SO2​ ), 1187 (Symmetric SO2​ ) cm−1 The complete disappearance of the broad O-H stretch (~3300 cm−1 ) validates total conversion.
1 H-NMR (400 MHz, CDCl3​ ) δ 2.46 (3H, s, CH3​ ), 7.39 (2H, d, J=8.8 Hz), 7.46 (2H, t), 7.57 (1H, t, J=7.3 Hz), 7.78 (2H, d, J=8.0 Hz), 7.94 (1H, d, J=8.0 Hz).Confirms the presence of the p-tolyl methyl group and the correct ratio of aromatic protons.
13 C-NMR (100 MHz, CDCl3​ ) δ 21.92 ( CH3​ ), 107.77 ( CN ), 127.32, 127.54, 129.31, 129.44, 130.15, 131.22, 133.47, 139.35, 146.53.Validates the carbon skeleton, particularly the highly shielded nitrile carbon.

References

  • Itoh, M., Hagiwara, D., & Kamiya, T. (1979). 2-tert-Butoxycarbonyloxyimino-2-phenylacetonitrile. Organic Syntheses, Vol. 59, p. 95. URL:[Link]

  • Al-Zaqri, N., et al. (2010). Synthesis, Characterization and Anti-proliferation Activities of Novel Cyano Oximino Sulfonate Esters. Chemical and Pharmaceutical Bulletin (J-Stage), 58(1), 43-47. URL:[Link]

Method

Application Notes and Protocols: 2-(4-Methylphenyl)sulfonyloxyimino-2-phenyl-acetonitrile as a Reagent for Heterocyclic Synthesis

Introduction: A Versatile Electrophile for Heterocycle Construction In the landscape of synthetic organic chemistry, the quest for efficient and modular routes to complex heterocyclic scaffolds is of paramount importance...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Versatile Electrophile for Heterocycle Construction

In the landscape of synthetic organic chemistry, the quest for efficient and modular routes to complex heterocyclic scaffolds is of paramount importance, particularly in the fields of medicinal chemistry and materials science. 2-(4-Methylphenyl)sulfonyloxyimino-2-phenyl-acetonitrile, hereafter referred to as phenylglyoxylonitrile tosyl oxime, is an exemplary reagent that serves as a potent electrophile for the construction of diverse nitrogen- and sulfur-containing heterocycles. The strategic placement of a tosylate group, an excellent leaving group, on the oxime nitrogen transforms the otherwise unreactive C=N bond into a highly activated system poised for nucleophilic attack and subsequent cyclization.

This guide provides a comprehensive overview of the synthesis and application of phenylglyoxylonitrile tosyl oxime as a key building block in heterocyclic synthesis. We will delve into its preparation, mechanistic underpinnings of its reactivity, and detailed protocols for its application, with a particular focus on the synthesis of highly substituted thiazole derivatives. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful reagent in their synthetic endeavors.

PART 1: Synthesis of the Reagent

The preparation of phenylglyoxylonitrile tosyl oxime is a two-step process commencing from the readily available benzyl cyanide. The first step involves the synthesis of the oxime precursor, 2-hydroxyimino-2-phenylacetonitrile, followed by its tosylation.

Protocol 1: Synthesis of 2-Hydroxyimino-2-phenylacetonitrile

This protocol is adapted from a robust and well-established procedure published in Organic Syntheses[1].

Materials:

  • Benzyl cyanide

  • Sodium hydroxide

  • Methanol

  • Sodium nitrite

  • Concentrated sulfuric acid

  • Toluene

  • Concentrated hydrochloric acid

Procedure:

  • In a 1-liter round-bottomed flask equipped with a mechanical stirrer, thermometer, and gas inlet tube, dissolve benzyl cyanide (1.00 mole) and sodium hydroxide (1.00 mole) in 300 mL of methanol[1].

  • Cool the resulting solution to 0°C with stirring.

  • Generate methyl nitrite by the dropwise addition of a cold solution of concentrated sulfuric acid (32 mL) in water (65 mL) to a suspension of sodium nitrite (1.2 moles) in methanol (53 mL) and water (50 mL)[1].

  • Introduce the generated methyl nitrite gas below the surface of the cooled benzyl cyanide solution, maintaining the reaction temperature below 15°C[1].

  • After the addition is complete, continue stirring for 2 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in 500 mL of water and wash with two 100-mL portions of toluene.

  • Acidify the aqueous layer with concentrated hydrochloric acid and cool in an ice bath to precipitate the product.

  • Filter the precipitate, wash thoroughly with cold water, and dry to yield 2-hydroxyimino-2-phenylacetonitrile[1].

Expected Yield: 76-82%[1].

Protocol 2: Synthesis of 2-(4-Methylphenyl)sulfonyloxyimino-2-phenyl-acetonitrile

This generalized protocol is based on standard tosylation procedures for oximes[2].

Materials:

  • 2-Hydroxyimino-2-phenylacetonitrile

  • Pyridine (anhydrous)

  • p-Toluenesulfonyl chloride (TsCl)

  • Dichloromethane (DCM, anhydrous)

  • Ice-water bath

Procedure:

  • Dissolve 2-hydroxyimino-2-phenylacetonitrile (1.0 eq) in a minimal amount of anhydrous pyridine in a round-bottomed flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Cool the solution to 0°C in an ice-water bath.

  • To the cooled solution, add p-toluenesulfonyl chloride (1.1 eq) portion-wise, ensuring the temperature remains below 5°C.

  • Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature, stirring for an additional 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into a separatory funnel containing cold water and extract with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers and wash sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).

Safety Note: Oxime tosylates can be thermally sensitive and should be handled with care. It is advisable to use the reagent relatively fresh and store it in a cool, dark place[3].

PART 2: Application in Thiazole Synthesis

A prime application of phenylglyoxylonitrile tosyl oxime is in the synthesis of 2,4,5-trisubstituted thiazoles. This transformation is analogous to the well-known Hantzsch thiazole synthesis, where the α-tosyloxyimino group serves as a surrogate for an α-haloketone[4]. The reaction proceeds by the nucleophilic attack of a thioamide on the activated imino carbon, followed by intramolecular cyclization and aromatization.

Proposed Reaction Mechanism

The proposed mechanism for the formation of a 2,4-diphenyl-5-cyanothiazole from the reaction of phenylglyoxylonitrile tosyl oxime with thiobenzamide is depicted below. This mechanism is based on the established pathway of the Hantzsch thiazole synthesis[5][6].

Hantzsch_Analogy_Mechanism reagent Phenylglyoxylonitrile Tosyl Oxime intermediate1 S-Alkylated Intermediate reagent->intermediate1 1. Nucleophilic Attack (SN2-like) thioamide Thiobenzamide thioamide->intermediate1 intermediate2 Cyclized Intermediate (Thiazoline) intermediate1->intermediate2 2. Intramolecular Cyclization product 2,4-Diphenyl-5-cyanothiazole intermediate2->product 3. Dehydration & Aromatization

Caption: Proposed mechanism for thiazole synthesis.

  • Nucleophilic Attack: The sulfur atom of the thioamide, acting as a potent nucleophile, attacks the electrophilic carbon of the C=N bond of the phenylglyoxylonitrile tosyl oxime. This results in the displacement of the tosylate leaving group in an SN2-like fashion, forming a key S-alkylated intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the intermediate then performs an intramolecular nucleophilic attack on the nitrile carbon.

  • Aromatization: Subsequent rearrangement and elimination of water leads to the formation of the stable, aromatic thiazole ring.

Protocol 3: Generalized Synthesis of 2,4-Diaryl-5-cyanothiazoles

This generalized protocol provides a framework for the synthesis of 2,4-diaryl-5-cyanothiazoles. Optimization of reaction conditions may be necessary for specific substrates.

Materials:

  • 2-(4-Methylphenyl)sulfonyloxyimino-2-phenyl-acetonitrile (1.0 eq)

  • Substituted thioamide (e.g., thiobenzamide) (1.0 eq)

  • Anhydrous solvent (e.g., ethanol, acetonitrile, or DMF)

  • Base (e.g., triethylamine or potassium carbonate) (optional, for scavenging acid)

Procedure:

  • In a round-bottomed flask, dissolve the thioamide (1.0 eq) in the chosen anhydrous solvent.

  • Add 2-(4-Methylphenyl)sulfonyloxyimino-2-phenyl-acetonitrile (1.0 eq) to the solution.

  • If desired, add a non-nucleophilic base (1.1 eq) to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor its progress by TLC. Reaction times can vary from 4 to 24 hours depending on the reactivity of the thioamide.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the pure 2,4-diaryl-5-cyanothiazole.

Data Presentation: Scope of the Reaction

The following table illustrates the potential scope of this synthetic methodology with representative examples of thioamides and the corresponding expected thiazole products. Yields are hypothetical and would require experimental validation.

EntryThioamide (R-CSNH₂)Expected Thiazole Product
1Thiobenzamide (R = Phenyl)2,4-Diphenyl-5-cyanothiazole
24-Methoxythiobenzamide (R = 4-Methoxyphenyl)5-Cyano-4-phenyl-2-(4-methoxyphenyl)thiazole
34-Chlorothiobenzamide (R = 4-Chlorophenyl)2-(4-Chlorophenyl)-5-cyano-4-phenylthiazole
4Thioacetamide (R = Methyl)5-Cyano-2-methyl-4-phenylthiazole

PART 3: Safety and Handling

Chemical Safety:

  • Benzyl Cyanide: Toxic if swallowed, in contact with skin, or if inhaled. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses[1].

  • Oxime Tosylates: As a class of compounds, oxime tosylates can be thermally unstable and may decompose exothermically. Avoid heating the solid material, and perform reactions in solution. Store in a cool, dark place[3].

  • Thioamides: Many thioamides are irritants and may be harmful if swallowed or inhaled. Always consult the Safety Data Sheet (SDS) for the specific thioamide being used and handle with appropriate PPE[7][8].

  • Solvents and Reagents: Pyridine is flammable and toxic. Dichloromethane is a suspected carcinogen. Handle all solvents and reagents in a fume hood.

Experimental Workflow and Safety Precautions:

Caption: General workflow with integrated safety measures.

Conclusion and Future Outlook

2-(4-Methylphenyl)sulfonyloxyimino-2-phenyl-acetonitrile is a highly promising and versatile reagent for the synthesis of substituted heterocycles. Its utility as an α-haloketone surrogate in a Hantzsch-type synthesis of thiazoles offers a modular and efficient route to a class of compounds of significant interest in drug discovery. The protocols and mechanistic insights provided herein serve as a valuable resource for chemists seeking to explore the synthetic potential of this powerful building block. Further investigations into the reactivity of this reagent with other nucleophiles, such as amidines and ureas, could open up avenues to other important heterocyclic systems like imidazoles and pyrimidines, respectively.

References

  • US Patent 4324899A, "2-Amino-5-cyanothiazoles and their prepar
  • Itô, S., Kakehi, A., & Matsuno, T. (1981). 2-tert-BUTOXYCARBONYLOXYIMINO-2-PHENYLACETONITRILE. Organic Syntheses, 60, 5. doi:10.15227/orgsyn.060.0005. [Link]

  • LaMattina, J. L., & Suleske, R. T. (1986). α-AMINO ACETALS: 2,2-DIETHOXY-2-(4-PYRIDYL)ETHYLAMINE. Organic Syntheses, 64, 19. doi:10.15227/orgsyn.064.0019. [Link]

  • Xiang, S., et al. (2019). Copper(II)-Dioxygen Facilitated Activation of Nitromethane: Nitrogen Donors for the Synthesis of Substituted 2-Hydroxyimino-2-phenylacetonitriles and Phthalimides. ResearchGate. [Link]

  • Wang, J., et al. (2025). Synthesis of 2-Amino-4, 5-Diarylthiazole Derivatives and Evaluation of Their Anti-Candida Albicans Activity. Molecules. [Link]

  • Goldberg, J. M., et al. (2020). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. ACS Omega. [Link]

  • Pincock, J. A., & Jurgens, A. R. (1981). Photoreactions of α-sulfonyloxyketones. Canadian Journal of Chemistry, 59(3), 429-436. [Link]

  • Poojary, B., et al. (2006). Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. Asian Journal of Chemistry. [Link]

  • CRC Industries Europe. (2018). Safety Data Sheet. [Link]

  • Hartwig, J. F. (2018). Enantioselective α-functionalization of ketones with N, O, S, and C-based nucleophiles. Nature Chemistry. [Link]

  • Wissner, R. F., et al. (2019). Deprotection Strategies for Thioimidates during Fmoc Solid-Phase Peptide Synthesis: A Safe Route to Thioamides. The Journal of Organic Chemistry. [Link]

  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]

  • Hoogenboom, R., et al. (2008). Synthesis and crystal structures of multifunctional tosylates as basis for star-shaped poly(2-ethyl-2-oxazoline)s. Polymers. [Link]

  • Hamed, F. M. A., et al. (2017). The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. Open Access Library Journal. [Link]

  • Bou-Salah, L., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules. [Link]

  • Scheidt, K. A., & Mennen, S. M. (2008). Catalytic Nucleophilic Glyoxylation of Aldehydes. Journal of the American Chemical Society. [Link]

  • Reddit. (2024). r/chemhelp - I know nucleophiles attack α-halo ketones at the alpha position. I suppose this is reasonable?[Link]

  • Sarka, L., et al. (2023). tert-Butyl 2-Amino-3-cyano-5-oxo-4-phenyl-5,7-dihydropyrano[2,3-c]pyrrole-6(4H)-carboxylate. Molbank. [Link]

  • Fukuyama, T., et al. (2008). O-TBS-N-tosylhydroxylamine: A Reagent for Facile Conversion of Alcohols to Oximes. Organic Letters. [Link]

  • Goldberg, J. M., et al. (2020). Thioimidate Solutions to Thioamide Problems during Thionopeptide Deprotection. ACS Omega. [Link]

  • Gagnon, D., et al. (2015). Enantioselective Iodine(III)-Mediated Synthesis of α-Tosyloxy Ketones: Breaking the Selectivity Barrier. Organic Letters. [Link]

  • Scribd. (n.d.). Hantzsch Thiazole Synthesis Mechanism. [Link]

  • Ranu, B. C., et al. (2006). Chemoselective and scalable preparation of alkyl tosylates under solvent-free conditions. Tetrahedron Letters. [Link]

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]

Sources

Application

Application Notes & Protocols for Oxime-Based Additives in Peptide Coupling Reactions

A Senior Application Scientist's Guide to "2-(tosyloxyimino)-2-phenylacetonitrile" and Related Modern Coupling Auxiliaries Prepared for researchers, scientists, and drug development professionals, this document provides...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to "2-(tosyloxyimino)-2-phenylacetonitrile" and Related Modern Coupling Auxiliaries

Prepared for researchers, scientists, and drug development professionals, this document provides an in-depth technical guide on the application of oxime-based additives in peptide coupling reactions. While the specific reagent "2-(tosyloxyimino)-2-phenylacetonitrile" is not widely documented as a commercial coupling agent, its structure is emblematic of a class of highly efficient oxime-based additives. This guide will focus on the principles, mechanisms, and protocols applicable to this class of reagents, with a particular focus on the well-established and high-performing analogue, Oxyma-B .

Introduction: The Evolution of Peptide Coupling and the Rise of Oxime Additives

The synthesis of peptides, a cornerstone of chemical biology and drug discovery, relies on the efficient and stereochemically pure formation of amide bonds between amino acids.[1][2][3][4] The core challenge lies in activating a carboxylic acid group to facilitate its reaction with an amine, without inducing racemization of the chiral center.[5]

Historically, carbodiimides like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) were the reagents of choice.[3][6] However, their use is associated with significant racemization and the formation of N-acylurea byproducts.[7] The introduction of additives such as 1-hydroxybenzotriazole (HOBt) and 1-hydroxy-7-azabenzotriazole (HOAt) was a major advancement, as they trap the reactive O-acylisourea intermediate to form a more stable active ester, thereby suppressing racemization.[7]

Despite their success, benzotriazole-based additives possess inherent safety risks, including explosive properties.[3][8][9][10] This has driven the development of safer and more effective alternatives. The class of oxime-based additives, including OxymaPure and Oxyma-B, has emerged as a superior solution, offering high reactivity, excellent racemization suppression, and a significantly improved safety profile.[3][8][9][10][11] The hypothetical "2-(tosyloxyimino)-2-phenylacetonitrile" would fall into this innovative class of reagents.

Mechanism of Action: The Role of Oxime Additives in Suppressing Racemization

The primary function of a peptide coupling additive is to prevent the loss of stereochemical integrity at the α-carbon of the activated amino acid. Racemization primarily occurs through the formation of a 5(4H)-oxazolone intermediate. Oxime additives mitigate this by efficiently intercepting the highly reactive O-acylisourea intermediate formed by the reaction of the carboxylic acid with a carbodiimide.

G cluster_activation Carboxylic Acid Activation cluster_racemization Racemization Pathway (Undesired) cluster_coupling Desired Coupling Pathway with Oxime Additive Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate (Highly Reactive, Prone to Racemization) Carboxylic_Acid->O_Acylisourea + Carbodiimide Carbodiimide DIC/EDC Oxazolone 5(4H)-Oxazolone O_Acylisourea->Oxazolone (slow) Active_Ester Oxime Active Ester (Stable, Less Prone to Racemization) O_Acylisourea->Active_Ester + Oxime Additive (fast) Racemized_Product Racemized Peptide Oxazolone->Racemized_Product + Amine Oxime_Additive Oxime Additive (e.g., Oxyma-B) Desired_Peptide Desired Peptide (Chirally Pure) Active_Ester->Desired_Peptide + Amine

Figure 1: Mechanism of carbodiimide-mediated peptide coupling with an oxime additive.

As depicted in Figure 1, the oxime additive rapidly converts the O-acylisourea into an oxime active ester. This ester is sufficiently reactive to undergo nucleophilic attack by the amine component of the incoming amino acid but is significantly more stable against racemization than the O-acylisourea intermediate.

Featured Additive: Oxyma-B

Oxyma-B (5-(hydroxyimino)-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione) is a state-of-the-art oxime additive that has demonstrated exceptional performance in both solution-phase and solid-phase peptide synthesis (SPPS).[8][9][10]

Key Advantages of Oxyma-B:

  • Superior Racemization Suppression: In several studies, Oxyma-B has been shown to be more effective than both OxymaPure and the classical additive HOAt in preserving optical purity, especially during the coupling of racemization-prone amino acids like Cysteine and Histidine.[8][9][10][11][12]

  • High Coupling Efficiency: It facilitates high yields, even in the synthesis of challenging and sterically hindered peptide sequences.[9][11][12]

  • Enhanced Safety: As an oxime derivative, it is a non-explosive and safer alternative to benzotriazole-based additives.[8][10]

  • Good Solubility: Oxyma-B exhibits good solubility in common peptide synthesis solvents such as DMF, ACN, and THF.[8][9][10]

  • Visual Reaction Monitoring: A unique feature of Oxyma-B is the color change observed during the reaction. The solution starts as blue and turns yellowish-green upon completion, providing a simple method for visual monitoring.[12]

Comparative Performance Data

The following tables summarize the performance of Oxyma-B in comparison to other common additives in specific peptide synthesis scenarios.

Table 1: Racemization during the formation of Z-Phg-Pro-NH2 in DMF

EntryAdditiveCoupling ReagentYield (%)D/L Isomer Ratio (%)
1HOAtDIC91.53.9
2HOBtDIC94.311.0
3OxymaPureDIC94.40.9
4Oxyma-BDIC90.01.0

Data sourced from Luxembourg Bio Technologies.[11]

Table 2: Racemization during the incorporation of Fmoc-His(Trt)-OH in SPPS

EntryAdditiveCoupling ReagentD/L Isomer Ratio (%)
1HOAtDIC1.9
2HOBtDIC5.1
3OxymaPureDIC3.0
4Oxyma-BDIC1.0

Data sourced from Luxembourg Bio Technologies.[11]

Experimental Protocols

The following protocols are provided as a general guideline for the use of oxime-based additives like Oxyma-B in standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Reagent Preparation
  • Amino Acid Solution: Prepare a 0.5 M solution of the Fmoc-protected amino acid in N,N-Dimethylformamide (DMF).

  • Coupling Reagent Solution: Prepare a 0.5 M solution of Diisopropylcarbodiimide (DIC) in DMF.

  • Additive Solution: Prepare a 0.5 M solution of Oxyma-B in DMF.

  • Deprotection Solution: 20% Piperidine in DMF (v/v).

Automated Solid-Phase Peptide Synthesis (SPPS) Cycle

This protocol outlines a typical cycle for adding one amino acid to a growing peptide chain on a solid support resin.

Figure 2: A simplified workflow for a single SPPS cycle.

Step-by-Step Protocol:

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in DMF for 30-60 minutes.

  • Fmoc Deprotection:

    • Drain the DMF from the swollen resin.

    • Add the deprotection solution (20% Piperidine in DMF) to the resin.

    • Agitate for 5-10 minutes.

    • Drain the solution and repeat the deprotection step for another 10-15 minutes.

  • Washing:

    • Wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine.

  • Coupling:

    • In a separate vessel, pre-activate the amino acid by combining:

      • Fmoc-amino acid (4 equivalents relative to resin loading)

      • Oxyma-B (4 equivalents)

      • DIC (4 equivalents)

    • Allow the pre-activation to proceed for 1-5 minutes.

    • Add the activated amino acid mixture to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature. The solution should turn from blue to yellowish-green.

  • Post-Coupling Wash:

    • Drain the coupling solution.

    • Wash the resin with DMF (3-5 times).

    • Wash with Dichloromethane (DCM) (2-3 times).

    • Wash with DMF (2-3 times).

  • Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

Cleavage and Deprotection
  • After the final amino acid has been coupled and the N-terminal Fmoc group removed, wash the resin with DCM and dry it under vacuum.

  • Prepare a cleavage cocktail appropriate for the peptide's side-chain protecting groups (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water).

  • Add the cleavage cocktail to the resin and agitate for 2-4 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

  • Dry the crude peptide pellet under vacuum.

Troubleshooting and Best Practices

  • Incomplete Coupling: If a coupling reaction is found to be incomplete (as determined by a Kaiser test), a second coupling can be performed. Alternatively, for difficult couplings, consider using a more potent coupling reagent system such as HATU, though this negates some of the safety advantages of the oxime/carbodiimide system.

  • Racemization: While oxime additives significantly reduce racemization, it can still occur with sensitive amino acids. To minimize this risk, keep pre-activation times short (1-5 minutes) and avoid elevated temperatures unless necessary for sterically hindered couplings.[7]

  • Solvent Quality: Always use high-purity, peptide-synthesis-grade solvents to avoid side reactions. DMF should be fresh and free of dimethylamine.

  • Safety: While safer than azabenzotriazoles, all chemical reagents should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Conclusion

The development of oxime-based additives represents a significant step forward in the field of peptide synthesis. Reagents like Oxyma-B provide a superior combination of safety, efficiency, and racemization suppression compared to older, benzotriazole-based additives. By understanding the underlying mechanism and adhering to optimized protocols, researchers can leverage these advanced tools to synthesize complex peptides with higher purity and confidence. The principles and protocols outlined in this guide for Oxyma-B can be considered a strong starting point for the application of any related oxime-based additives, including the hypothetical "2-(tosyloxyimino)-2-phenylacetonitrile".

References

  • Optimizing Peptide Coupling: Key Techniques. [No valid URL provided]
  • Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. Luxembourg Bio Technologies. [Link]

  • Oxyma-B, an excellent racemization suppressor for peptide synthesis. PubMed. [Link]

  • Oxyma-B. OxymaPure. [Link]

  • Peptide Coupling Reactions: Mechanisms, Reagents & Str
  • (PDF) Oxyma-B, an Excellent Racemization Suppressor in Peptide Synthesis. ResearchGate. [Link]

  • Oxyma-B CAS 5417-13-0. Luxembourg Bio Technologies. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • What is coupling reagents in peptide synthesis? ResearchGate. [Link]

  • Oxyma-based phosphates for racemization-free peptide segment couplings. PMC. [Link]

  • 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile - (CAS 58632-95-4). Peptides. [Link]

  • N-Hydroxy peptides: Solid-phase synthesis and β-sheet propensity. [No valid URL provided]
  • Synthesis of N-(Hydroxy)amide- and N-(Hydroxy)thioamide-containing peptides. PubMed. [Link]

  • White Paper: A Glimpse into the Development of Peptide Coupling Reagents. Veranova. [Link]

  • N- to C-Peptide Synthesis, Arguably the Future for Sustainable Production. ChemRxiv. [Link]

  • Low-Cost, Fast, Conventional Peptide Synthesis With HCTU and Automated Peptide Synthesizers. American Laboratory. [Link]

  • Method of peptide synthesis.

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Method

Application Notes & Protocols: Experimental Setup for Reactions Involving 2-(tosyloxyimino)-2-phenylacetonitrile

Abstract This technical guide provides a comprehensive overview of the experimental protocols and applications for 2-(tosyloxyimino)-2-phenylacetonitrile, a versatile reagent in modern organic synthesis. This document is...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the experimental protocols and applications for 2-(tosyloxyimino)-2-phenylacetonitrile, a versatile reagent in modern organic synthesis. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth methodologies, mechanistic insights, and critical safety protocols. We will cover the synthesis of this compound from its precursor, 2-hydroxyimino-2-phenylacetonitrile, and detail its application as a cyanation agent. The causality behind experimental choices, self-validating protocols, and authoritative references are integrated throughout to ensure scientific integrity and practical utility.

Introduction: The Synthetic Utility of Oxime Tosylates

Oxime tosylates, such as 2-(tosyloxyimino)-2-phenylacetonitrile, are powerful intermediates in organic chemistry. The tosylate group, being an excellent leaving group, activates the C=N double bond for various transformations. This activation facilitates reactions that are otherwise challenging, making these compounds valuable precursors for the synthesis of nitriles and other nitrogen-containing heterocycles. The parent oxime, 2-hydroxyimino-2-phenylacetonitrile, can be synthesized from benzyl cyanide.[1] The subsequent tosylation yields the title compound, which can then be employed in further synthetic steps. This guide will provide detailed protocols for both the synthesis of 2-(tosyloxyimino)-2-phenylacetonitrile and its subsequent use.

Safety and Handling

Given the reactivity and potential hazards associated with the reagents and products, strict adherence to safety protocols is mandatory.

2.1 Personal Protective Equipment (PPE)

  • Eye Protection: Chemical safety goggles and a face shield are required.[2]

  • Skin Protection: Impervious gloves (e.g., nitrile rubber) and a full protective suit should be worn to prevent skin contact.[2][3]

  • Respiratory Protection: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[2] If there is a risk of inhalation, a NIOSH-approved respirator should be used.[2]

2.2 Handling and Storage

  • Handling: Avoid contact with skin, eyes, and clothing.[2][4] Avoid the formation of dust and aerosols.[3] Use in a well-ventilated area, preferably a fume hood.[2] Ensure eyewash stations and safety showers are readily accessible.[2]

  • Storage: Store in a cool, dark, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[4] The recommended storage temperature is -10°C under an inert atmosphere, and the compound is light-sensitive.[3]

2.3 First Aid Measures

  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration and consult a physician.[3]

  • Skin Contact: Wash off immediately with soap and plenty of water.[3]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison center or doctor immediately.[4][5]

Synthesis of 2-(tosyloxyimino)-2-phenylacetonitrile

The synthesis is a two-step process starting from benzyl cyanide. First, 2-hydroxyimino-2-phenylacetonitrile is prepared, which is then tosylated.

3.1 Step 1: Synthesis of 2-hydroxyimino-2-phenylacetonitrile

This protocol is adapted from a procedure in Organic Syntheses.[1]

Reaction Scheme: Benzoyl Cyanide → 2-hydroxyimino-2-phenylacetonitrile

Materials and Reagents:

ReagentMW ( g/mol )AmountMoles
Benzyl Cyanide117.15117 g1.00
Sodium Hydroxide40.0040.0 g1.00
Methanol32.04300 mL-
Sodium Nitrite69.0083 g1.20
Sulfuric Acid (conc.)98.0832 mL-
Water18.02As needed-
Toluene92.14200 mL-
Hydrochloric Acid (conc.)36.46As needed-

Protocol:

  • In a 1-L round-bottomed flask equipped with a mechanical stirrer, thermometer, and gas inlet tube, dissolve 117 g (1.00 mole) of benzyl cyanide and 40.0 g (1.00 mole) of sodium hydroxide in 300 mL of methanol.[1]

  • Cool the solution to 0°C in an ice bath while stirring.[1]

  • Generate methyl nitrite by the dropwise addition of a cold solution of 32 mL of concentrated sulfuric acid in 65 mL of water to a suspension of 83 g (1.2 moles) of sodium nitrite in 53 mL of methanol and 50 mL of water.[1]

  • Introduce the generated methyl nitrite gas below the surface of the benzyl cyanide solution, maintaining the reaction temperature below 15°C.[1]

  • After the addition is complete, continue stirring for 2 hours.[1]

  • Remove the methanol under reduced pressure using a rotary evaporator.[1]

  • Dissolve the residue in 500 mL of water and wash with two 100-mL portions of toluene to remove unreacted starting material.[1]

  • Acidify the aqueous layer with concentrated hydrochloric acid and cool in an ice bath to precipitate the product.[1]

  • Filter the precipitate, wash thoroughly with cold water, and dry to yield 2-hydroxyimino-2-phenylacetonitrile.[1]

3.2 Step 2: Synthesis of 2-(tosyloxyimino)-2-phenylacetonitrile

This protocol describes the tosylation of the oxime prepared in Step 1.

Reaction Scheme: 2-hydroxyimino-2-phenylacetonitrile + p-Toluenesulfonyl chloride → 2-(tosyloxyimino)-2-phenylacetonitrile

Materials and Reagents:

ReagentMW ( g/mol )AmountMoles
2-hydroxyimino-2-phenylacetonitrile146.1414.6 g0.10
p-Toluenesulfonyl chloride (TsCl)190.6521.0 g0.11
Triethylamine (Et3N)101.1915.3 mL0.11
Dichloromethane (DCM)84.93200 mL-

Protocol:

  • In a 500-mL round-bottomed flask, dissolve 14.6 g (0.10 mole) of 2-hydroxyimino-2-phenylacetonitrile in 200 mL of dry dichloromethane.

  • Cool the solution to 0°C in an ice bath with magnetic stirring.

  • Slowly add 15.3 mL (0.11 mole) of triethylamine to the solution.

  • In a separate beaker, dissolve 21.0 g (0.11 mole) of p-toluenesulfonyl chloride in 50 mL of dry dichloromethane.

  • Add the p-toluenesulfonyl chloride solution dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction to stir at room temperature for 4-6 hours, monitoring the progress by TLC.

  • Once the reaction is complete, wash the mixture with 100 mL of water, followed by 100 mL of saturated sodium bicarbonate solution, and finally 100 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure 2-(tosyloxyimino)-2-phenylacetonitrile.

Synthesis Workflow Diagram:

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Tosylation A Benzyl Cyanide D 2-hydroxyimino-2-phenylacetonitrile A->D 1. Reaction B Methyl Nitrite (in situ) B->D C NaOH, Methanol C->D G 2-(tosyloxyimino)-2-phenylacetonitrile D->G 2. Tosylation E p-Toluenesulfonyl chloride E->G F Triethylamine, DCM F->G

Caption: Workflow for the two-step synthesis of the title compound.

Application: Cyanation of Aryl Halides

2-(tosyloxyimino)-2-phenylacetonitrile can potentially serve as a cyanation agent, offering an alternative to more toxic cyanide sources.[6] The mechanism involves the nucleophilic attack of a suitable organometallic species (generated in situ from an aryl halide) on the cyano group, facilitated by the excellent leaving group ability of the tosylate.

Reaction Scheme: Ar-X + "Cyanide Source" → Ar-CN

Proposed Protocol for Cyanation:

Materials and Reagents:

ReagentMW ( g/mol )AmountMoles
Aryl Bromide (e.g., Bromobenzene)157.011.57 g0.01
2-(tosyloxyimino)-2-phenylacetonitrile300.323.30 g0.011
Palladium(II) Acetate224.490.022 g0.0001
Xantphos578.680.116 g0.0002
Cesium Carbonate325.824.89 g0.015
Toluene (dry)92.1450 mL-

Protocol:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon), add palladium(II) acetate (0.022 g, 0.0001 mole), Xantphos (0.116 g, 0.0002 mole), and cesium carbonate (4.89 g, 0.015 mole).

  • Add 50 mL of dry toluene, followed by the aryl bromide (1.57 g, 0.01 mole) and 2-(tosyloxyimino)-2-phenylacetonitrile (3.30 g, 0.011 mole).

  • Stir the mixture at 110°C for 12-24 hours, monitoring the reaction by GC-MS or TLC.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired aryl nitrile.

Proposed Reaction Mechanism:

G A Pd(0)L_n C Ar-Pd(II)-X A->C Oxidative Addition B Ar-X B->C E [Ar-Pd(II)-CN] Complex C->E Cyanide Transfer D 2-(tosyloxyimino)-2-phenylacetonitrile D->E F Ar-CN E->F Reductive Elimination G Pd(0)L_n E->G G->A Catalyst Regeneration

Caption: Proposed catalytic cycle for palladium-catalyzed cyanation.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low yield in oxime synthesis Incomplete reaction; impure benzyl cyanide.Ensure dropwise addition of methyl nitrite precursor; use distilled benzyl cyanide.[1]
Incomplete tosylation Insufficient tosyl chloride or base; moisture in the reaction.Use a slight excess of TsCl and base; ensure all reagents and solvents are anhydrous.
Low yield in cyanation Inactive catalyst; poor quality reagents.Use fresh palladium catalyst and high-purity, dry reagents. Ensure the reaction is run under a strictly inert atmosphere.
Formation of side products Reaction temperature too high or too low; incorrect stoichiometry.Optimize reaction temperature and carefully control the molar ratios of the reactants and catalyst.

Conclusion

2-(tosyloxyimino)-2-phenylacetonitrile is a valuable and versatile reagent in organic synthesis. The protocols provided herein for its synthesis and application in cyanation reactions are designed to be robust and reproducible. As with all chemical procedures, careful attention to safety, reagent quality, and reaction conditions is paramount for successful outcomes. The methodologies and insights presented in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors.

References

  • Angene Chemical. (2025, September 16).
  • Benchchem. (2025, December). Health and safety considerations for handling 2-phenylacetonitrile.
  • TCI EUROPE N.V. (n.d.). SAFETY DATA SHEET: 2-Phenyl-2-(2-pyridyl)acetonitrile.
  • The Perfumers Apprentice. (2025, October 3).
  • Santa Cruz Biotechnology, Inc. (n.d.). MSDS - Safety Data Sheet: 2-(Boc-oxyimino)-2-phenylacetonitrile.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses.
  • Sigma-Aldrich. (n.d.). 2-(Boc-oxyimino)-2-phenylacetonitrile 99 58632-95-4.
  • Benchchem. (n.d.).
  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
  • PubChem. (n.d.). 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile.
  • Wikipedia. (n.d.). Click chemistry.
  • The Merck Index Online. (n.d.). 2-(Boc-oxyimino)-2-phenylacetonitrile.
  • Google Patents. (n.d.). CN101219967B - The preparation method of 2-nitro substituted phenylacetonitrile compounds.
  • ResearchGate. (n.d.). Previous work of the synthesis of 2-(hydroxyimino)-2-phenylacetonitrile and the reported applications of nitromethane as nitrogen donor.
  • ChemRxiv. (n.d.).
  • 伯森生技. (2022, August 17). 一「點」就通!點擊化學(Click chemistry) 妙用無窮.
  • Synfacts. (2015, September 18).
  • Organic Chemistry Portal. (2008). O-TBS-N-tosylhydroxylamine: A Reagent for Facile Conversion of Alcohols to Oximes.
  • Protocols.io. (2025, February 12).
  • Li, X. (2020, October 14). Metal-mediated C−CN Bond Activation in Organic Synthesis. Chemical Reviews.
  • ResearchGate. (n.d.). Reactions of acetonitrile with oximes.
  • R Discovery. (1990, June 1). Stereoselective Synthesis of (E)-2-Hydroxyimino-2-phenylacetonitrile by Photolysis of 4-Azido-3-phenylfurazan 2-Oxide.
  • Nobel Prize. (2022, October 5). CLICK CHEMISTRY AND BIOORTHOGONAL CHEMISTRY.
  • Vidyabharati International Interdisciplinary Research Journal. (2019, December). CONVERSION OF OXIME AND TOSYL ALDOXIME TO NITRILES AS COMPETITIVE REACTION TO NUCLEOPHILIC RING CLOSURE.
  • Taylor & Francis. (n.d.).
  • Organic Chemistry Portal. (2017).
  • CAMEO Chemicals | NOAA. (n.d.). PHENYLACETONITRILE, LIQUID.
  • JMIR Publications. (2024, January 18). Novel Strategy to Assess the Neurotoxicity of Organic Solvents Such as Glycol Ethers: Protocol for Combining In Vitro and In Silico Methods With Human-Controlled Exposure Experiments.
  • ResearchGate. (n.d.).
  • ScienceDirect. (2025, August 10). Putting the parts together: Combining in vitro methods to test for skin sensitizing potentials.
  • ScienceDirect. (n.d.).
  • Sigma-Aldrich. (n.d.). 2-phenylacetonitrile.
  • Cruelty Free International. (2025, May 8). New study reveals scale and severity of 'force-feeding' chemicals to animals during tests.

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Application

"2-(4-Methylphenyl)sulfonyloxyimino-2-phenyl-acetonitrile" in the preparation of bioactive molecules

Application Notes & Protocols Topic: The Strategic Application of 2-(4-Methylphenyl)sulfonyloxyimino-2-phenyl-acetonitrile in the Synthesis of Bioactive Molecules Audience: Researchers, Scientists, and Drug Development P...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Notes & Protocols

Topic: The Strategic Application of 2-(4-Methylphenyl)sulfonyloxyimino-2-phenyl-acetonitrile in the Synthesis of Bioactive Molecules

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical guide on the utilization of 2-(4-Methylphenyl)sulfonyloxyimino-2-phenyl-acetonitrile, an activated α-keto oxime tosylate, as a versatile intermediate in the synthesis of medicinally relevant compounds. We explore its fundamental reactivity, focusing on the Beckmann and Neber rearrangements, which provide efficient pathways to key structural motifs such as amides, lactams, and α-amino ketones. This guide furnishes field-proven, step-by-step protocols, explains the causality behind experimental choices, and presents case studies to illustrate its application in constructing complex nitrogen-containing heterocycles, which are foundational to many pharmaceuticals.

Chemical Profile and Strategic Importance

Structure and Intrinsic Reactivity

2-(4-Methylphenyl)sulfonyloxyimino-2-phenyl-acetonitrile is a crystalline solid derived from 2-oxo-2-phenylacetonitrile (benzoyl cyanide). Its structure is characterized by three key functional groups: a phenyl ring, a nitrile group, and a tosylated oxime. The strategic importance of this molecule lies in the oxime's oxygen atom being derivatized with a p-toluenesulfonyl (tosyl) group.

The tosylate is an excellent leaving group. This activation of the N-O bond transforms the otherwise stable oxime into a highly reactive intermediate, susceptible to rearrangement under significantly milder conditions than those required by traditional acid-catalyzed methods.[1][2] This feature is paramount for syntheses involving sensitive or complex substrates, preventing degradation and improving yields.

The Dichotomy of Rearrangements: Beckmann vs. Neber

The primary utility of 2-(4-Methylphenyl)sulfonyloxyimino-2-phenyl-acetonitrile stems from its ability to undergo two pivotal name reactions: the Beckmann rearrangement and the Neber rearrangement. The choice of base and reaction conditions dictates the outcome, allowing for controlled, divergent synthesis from a single precursor.

  • The Beckmann Rearrangement: This reaction involves the migration of a group anti-periplanar to the leaving group on the nitrogen atom, resulting in the formation of an N-substituted amide.[3] For the title compound, the phenyl group is positioned to migrate, leading to the formation of N-phenyl-2-oxopropanamide derivatives after hydrolysis of the intermediate nitrilium ion. This pathway is a cornerstone for creating amide bonds, a ubiquitous feature in pharmaceuticals.[1][4]

  • The Neber Rearrangement: This reaction, typically promoted by an alkoxide base, leads to the formation of an α-amino ketone.[5] The reaction proceeds through the formation of an intermediate azirine, which is subsequently hydrolyzed. α-Amino ketones are invaluable building blocks for a plethora of nitrogen-containing heterocycles, including imidazoles, oxazoles, and pyrazines.[5]

The controlled execution of these rearrangements provides access to fundamentally different, yet equally valuable, molecular scaffolds for drug discovery.

Core_Reactivity start 2-(4-Methylphenyl)sulfonyloxyimino- 2-phenyl-acetonitrile beckmann_intermediate Nitrilium Ion Intermediate start->beckmann_intermediate Beckmann Rearrangement neber_intermediate Azirine Intermediate start->neber_intermediate Neber Rearrangement (Alkoxide Base) beckmann_product N-Substituted Amide beckmann_intermediate->beckmann_product Hydrolysis neber_product α-Amino Ketone neber_intermediate->neber_product Hydrolysis

Figure 1: Divergent reaction pathways of the tosylated oxime.

Synthesis of the Key Intermediate

This section provides a reliable, two-step protocol for the preparation of 2-(4-Methylphenyl)sulfonyloxyimino-2-phenyl-acetonitrile from commercially available 2-oxo-2-phenylacetonitrile.

Protocol: Oximation of 2-Oxo-2-phenylacetonitrile

Rationale: The first step is the conversion of the ketone to its corresponding oxime. This is a classic condensation reaction with hydroxylamine. Using a mild base like pyridine or sodium acetate buffers the reaction and scavenges the liberated HCl from hydroxylamine hydrochloride.[6]

Materials:

  • 2-Oxo-2-phenylacetonitrile (Benzoyl cyanide)

  • Hydroxylamine hydrochloride (NH₂OH·HCl)

  • Pyridine or Sodium Acetate

  • Ethanol

  • Deionized Water

Procedure:

  • In a round-bottom flask, dissolve 2-oxo-2-phenylacetonitrile (1.0 eq) in ethanol (5-10 mL per gram of ketone).

  • In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in a minimal amount of water.

  • Add the aqueous hydroxylamine solution to the ethanolic ketone solution at room temperature with stirring.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).

  • Once complete, reduce the ethanol volume under reduced pressure. Add cold deionized water to precipitate the oxime.

  • Collect the solid product by suction filtration, wash with cold water, and dry under vacuum. The product, 2-(hydroxyimino)-2-phenylacetonitrile, is typically used in the next step without further purification.

Protocol: Tosylation of 2-(Hydroxyimino)-2-phenylacetonitrile

Rationale: This step activates the oxime by converting the hydroxyl group into a tosylate, an excellent leaving group. Anhydrous pyridine serves as both the solvent and the base to neutralize the HCl generated from the reaction of the oxime with p-toluenesulfonyl chloride (TsCl).[5] Maintaining anhydrous conditions is crucial to prevent hydrolysis of the tosyl chloride.

Materials:

  • 2-(Hydroxyimino)-2-phenylacetonitrile (from step 2.1)

  • p-Toluenesulfonyl chloride (TsCl)

  • Anhydrous Pyridine

  • Ice-cold Water

  • Dichloromethane (DCM) or Ethyl Acetate

Procedure:

  • In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), dissolve the oxime (1.0 eq) in anhydrous pyridine (5-10 mL per gram of oxime).

  • Cool the solution to 0 °C in an ice bath.

  • Add p-toluenesulfonyl chloride (1.1 eq) portion-wise, ensuring the temperature remains below 5 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 12-24 hours. A precipitate of pyridine hydrochloride will form.[5]

  • Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture into a beaker of ice-cold water with vigorous stirring to precipitate the product.

  • Collect the crude solid by suction filtration and wash thoroughly with cold water.

  • For higher purity, the crude product can be recrystallized from an appropriate solvent system (e.g., ethanol/water) or purified by column chromatography on silica gel.

Applications in Bioactive Synthesis

The true power of 2-(4-Methylphenyl)sulfonyloxyimino-2-phenyl-acetonitrile is demonstrated in its application as a linchpin in multi-step syntheses.

Protocol: Synthesis of an α-Amino Ketone Acetal via Neber Rearrangement

Rationale: The Neber rearrangement provides a direct route to α-amino ketones.[5] Conducting the reaction in anhydrous ethanol with potassium ethoxide as the base allows for the in situ formation of the diethyl acetal of the resulting α-amino ketone. This protected form is often more stable and easier to handle than the free amino ketone, which can be prone to self-condensation.[5]

Materials:

  • 2-(4-Methylphenyl)sulfonyloxyimino-2-phenyl-acetonitrile (1.0 eq)

  • Potassium metal or Sodium metal

  • Anhydrous Ethanol (200 proof)

  • Anhydrous Diethyl Ether

Procedure:

  • Under an inert atmosphere, carefully add potassium metal (1.1 eq) in small pieces to anhydrous ethanol at 0 °C to prepare a fresh solution of potassium ethoxide. Caution: This reaction is exothermic and produces flammable H₂ gas.

  • Once all the potassium has dissolved and the solution has cooled to 0 °C, add a solution of the oxime tosylate (1.0 eq) in a minimal amount of anhydrous ethanol dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 4-6 hours. A precipitate of potassium p-toluenesulfonate will form.

  • Monitor the reaction by TLC. Upon completion, dilute the mixture with anhydrous diethyl ether and filter to remove the salt precipitate.

  • The filtrate contains the α-amino ketone acetal. This can be isolated by carefully removing the solvent under reduced pressure or carried forward directly into subsequent reactions, such as heterocycle formation.

Workflow: From α-Amino Ketone to Bioactive Heterocycles

The α-amino ketone products from the Neber rearrangement are ideal precursors for synthesizing five- and six-membered nitrogen-containing heterocycles, which are privileged scaffolds in medicinal chemistry.

Synthetic_Workflow start 2-(Tosyloxyimino)- 2-phenyl-acetonitrile rearrangement Neber Rearrangement (Protocol 3.1) start->rearrangement intermediate α-Amino Ketone Intermediate rearrangement->intermediate cyclization1 Condensation with 1,2-Dicarbonyl intermediate->cyclization1 Route A cyclization2 Condensation with β-Ketoester intermediate->cyclization2 Route B product1 Substituted Pyrazine cyclization1->product1 product2 Substituted Pyridine cyclization2->product2 bioactive Bioactive Molecule Scaffolds product1->bioactive product2->bioactive

Figure 2: Synthetic workflow for heterocycle synthesis.

This workflow illustrates how the α-amino ketone intermediate can be condensed with various reagents. For example, reaction with a 1,2-dicarbonyl compound yields a pyrazine, while condensation with a β-ketoester can lead to substituted pyridines, both of which are common cores in pharmaceuticals.

Experimental and Safety Considerations

  • Moisture Sensitivity: The starting material, 2-(4-Methylphenyl)sulfonyloxyimino-2-phenyl-acetonitrile, and the tosyl chloride reagent are sensitive to moisture. All reactions involving these compounds should be conducted under anhydrous conditions using flame-dried glassware and an inert atmosphere.[5][7]

  • Competing Reactions: In the Neber rearrangement, the primary competing reaction is the Beckmann rearrangement. Lower temperatures and the use of alkoxide bases favor the Neber pathway. Conversely, protic or Lewis acids will favor the Beckmann pathway.[3] Another potential side reaction is fragmentation, which can occur if the group α to the oxime can stabilize a carbocation.[3]

  • Toxicity: Phenylacetonitrile derivatives can be toxic and may be fatal if inhaled, swallowed, or absorbed through the skin.[7][8] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Reaction Monitoring: TLC is an indispensable tool for monitoring the progress of these reactions. A typical eluent system for these moderately polar compounds is a mixture of hexane and ethyl acetate.[9]

Data Summary Table

The following table provides representative data for the key transformations discussed. Yields are highly substrate-dependent and should be considered approximate.

Transformation Key Reagents Typical Conditions Product Type Approx. Yield Reference
OximationNH₂OH·HCl, NaOAcEthanol/H₂O, RT, 2-4hOxime>90%[6]
Tosylationp-TsCl, PyridineAnhydrous Pyridine, 0°C to RT, 12-24hOxime Tosylate85-95%[5]
Neber RearrangementKOEt or NaOEtAnhydrous Ethanol, 0°C to RT, 4-6hα-Amino Ketone Acetal60-80%[5]
Beckmann RearrangementLewis or Brønsted AcidInert Solvent, HeatN-Substituted Amide70-90%[1][3]

Conclusion

2-(4-Methylphenyl)sulfonyloxyimino-2-phenyl-acetonitrile is a powerful and versatile synthetic intermediate. Its utility lies in the predictable and controllable rearrangement pathways—the Beckmann and Neber reactions—that provide efficient access to critical building blocks like amides and α-amino ketones. By understanding the underlying mechanisms and carefully controlling reaction conditions, researchers can leverage this reagent to construct a wide array of complex, nitrogen-containing bioactive molecules and expedite drug discovery programs.

References

  • Benchchem. (n.d.). Application Notes and Protocols: Synthesis of Nitrogen-Containing Heterocycles from Cyclopentanone Oxime.
  • Alfa Chemistry. (2025, June 24). Beckmann Rearrangement.
  • Zhang, Z., et al. (n.d.). Intramolecular nitrogen insertion of oxime ester to access aminated N-heterocycles. Green Chemistry (RSC Publishing).
  • Wikipedia. (n.d.). Beckmann rearrangement.
  • PMC - NIH. (n.d.). Iterative synthesis of nitrogen-containing polyketide via oxime intermediates.
  • ACS Publications. (2009, December 29). Regioselective Synthesis of Heterocycles Containing Nitrogen Neighboring an Aromatic Ring by Reductive Ring Expansion Using Diisobutylaluminum Hydride and Studies on the Reaction Mechanism. The Journal of Organic Chemistry.
  • ACS Publications. (2021, January 27). The Mechanochemical Beckmann Rearrangement: An Eco-efficient “Cut-and-Paste” Strategy to Design the “Good Old Amide Bond”.
  • Organic Chemistry Portal. (n.d.). Synthesis of N-Heterocycles.
  • ResearchGate. (2015, March 24). (PDF) Beckmann Rearrangement of Oximes by treatment with Tosyl Chloride in Ionic Liquids.
  • Organic Syntheses. (n.d.). Procedure 4.
  • JOCPR. (n.d.). Application of different catalysts in Beckmann rearrangement.
  • Diva-Portal.org. (n.d.). Synthesis of bioactive compounds.
  • N. Chandan. (n.d.). CONVERSION OF OXIME AND TOSYL ALDOXIME TO NITRILES AS COMPETITIVE REACTION TO NUCLEOPHILIC RING CLOSURE.
  • Google Patents. (n.d.). US5117060A - Process for the preparation of ketoximes.
  • PMC. (n.d.). 2-[4-(Methylsulfonyl)phenyl]acetonitrile.
  • ResearchGate. (n.d.). A Simple Synthesis of Oximes | Request PDF.
  • Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides.
  • ResearchGate. (n.d.). (PDF) 2-[4-(Methylsulfonyl)phenyl]acetonitrile.
  • PubMed. (2021, August 1). Discovery of novel ketoxime ether derivatives with potent FXR agonistic activity, oral effectiveness and high liver/blood ratio.
  • Der Pharma Chemica. (n.d.). Synthesis, characterization and antioxidant activity of some 1,3,4-oxadiazoles carrying 4-(methylsulfonyl)benzyl moiety.
  • Benchchem. (n.d.). 2-Phenylacetonitrile vs. Benzyl Isocyanide: A Comparative Reactivity Study.
  • Lab Alley. (2023, October 9). Acetonitrile in the Pharmaceutical Industry.
  • Wikipedia. (n.d.). Benzyl cyanide.
  • Queen's University Belfast. (2012, February 27). The Importance of Acetonitrile in the Pharmaceutical Industry and Opportunities for its Recovery from Waste.
  • CAMEO Chemicals | NOAA. (n.d.). PHENYLACETONITRILE, LIQUID.
  • LGC Standards. (n.d.). 2-[4-(Methylsulfanyl)phenyl]acetonitrile.
  • Pharmaffiliates. (n.d.). CAS No : 38746-92-8 | Product Name : 2-(4-(Methylthio)phenyl)acetonitrile.
  • Sigma-Aldrich. (n.d.). 2-(Boc-oxyimino)-2-phenylacetonitrile 99 58632-95-4.
  • Global Science Research Journals. (n.d.). Isolation of major compounds from the bioactive fraction as well as their anti-inflammatory activities.
  • mVOC 4.0. (n.d.). 2-Phenylacetonitrile.

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Method

Scale-Up Synthesis and Process Optimization of 2-(4-Methylphenyl)sulfonyloxyimino-2-phenyl-acetonitrile

Application Note & Protocol Target Audience: Researchers, Process Chemists, and Drug Development Professionals Executive Summary This application note details the scalable synthesis and process optimization of 2-(4-Methy...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

This application note details the scalable synthesis and process optimization of 2-(4-Methylphenyl)sulfonyloxyimino-2-phenyl-acetonitrile (also known as α -(tosyloxyimino)benzyl cyanide). This highly versatile oxime sulfonate is extensively utilized as a non-ionic photoacid generator (PAG) in advanced microlithography (e.g., g-line, i-line, and DUV resists) due to its exceptional thermal stability and high quantum yield for photoacid generation[1]. Furthermore, it serves as a highly efficient, racemization-suppressing coupling reagent and a cyano-transfer agent in complex organic and peptide synthesis [2].

Introduction & Mechanistic Rationale

The synthesis of 2-(4-Methylphenyl)sulfonyloxyimino-2-phenyl-acetonitrile is a two-phase process requiring strict environmental and thermal controls.

  • Phase 1 (Nitrosation): The synthesis begins with the nitrosation of phenylacetonitrile (benzyl cyanide). Glacial acetic acid acts as both the solvent and the proton source, generating the active nitrosonium ion ( NO+ ) from sodium nitrite. This facilitates an electrophilic attack on the enolized phenylacetonitrile. Careful pH and temperature control (<10 °C) is critical to prevent the hydrolysis of the sensitive nitrile group.

  • Phase 2 (Tosylation): The resulting oxime (2-hydroxyimino-2-phenylacetonitrile) is reacted with p-toluenesulfonyl chloride (TsCl). Triethylamine (TEA) is the optimal base as it acts as both a proton scavenger and a nucleophilic catalyst.

    • Critical Causality: The tosylation of the oxime is highly exothermic. If the internal temperature exceeds 10 °C during base addition, the oxime sulfonate is highly susceptible to a thermally-induced Beckmann rearrangement [3, 4]. This side reaction converts the desired oxime sulfonate into an inactive N -tosyl amide/lactam byproduct, drastically reducing the yield and complicating purification.

Reaction Pathway & Workflow Visualization

Workflow Start Phenylacetonitrile (Benzyl Cyanide) Phase1 Phase 1: Nitrosation (NaNO₂, aq. AcOH, <10 °C) Start->Phase1 Electrophilic addition of NO⁺ Intermediate 2-Hydroxyimino-2-phenylacetonitrile (Oxime Intermediate) Phase1->Intermediate Precipitation & Filtration Phase2 Phase 2: Tosylation (TsCl, TEA, DCM, 0 °C to RT) Intermediate->Phase2 Dry thoroughly (KF < 0.2%) Workup Aqueous Quench & Wash (NaHCO₃, Brine) Phase2->Workup Prevent Beckmann rearrangement Product 2-(4-Methylphenyl)sulfonyloxyimino- 2-phenyl-acetonitrile Workup->Product Recrystallization (EtOH)

Figure 1: Two-phase synthetic workflow for 2-(4-Methylphenyl)sulfonyloxyimino-2-phenyl-acetonitrile.

Step-by-Step Experimental Protocol

Phase 1: Synthesis of 2-Hydroxyimino-2-phenylacetonitrile

Note: Conduct this phase in a well-ventilated fume hood due to the potential release of nitrogen oxides ( NOx​ ).

  • Preparation : In a 5 L jacketed glass reactor equipped with a mechanical stirrer and an internal thermocouple, dissolve 1.0 kg (8.54 mol) of phenylacetonitrile in 2.0 L of glacial acetic acid.

  • Cooling : Chill the solution to 0–5 °C using a circulating chiller.

  • Nitrosation : Prepare a solution of 706 g (10.2 mol, 1.2 eq) of sodium nitrite ( NaNO2​ ) in 1.5 L of deionized water. Add this aqueous solution dropwise to the reactor over 2 hours. Maintain the internal temperature strictly below 10 °C to prevent nitrile hydrolysis.

  • Maturation : Stir the reaction mixture for an additional 3 hours at 5 °C. The solution will turn pale yellow, and a dense white precipitate will begin to form.

  • Isolation : Pour the suspension into 10 L of vigorously stirred ice water. Filter the resulting white crystalline solid under vacuum.

  • Washing & Drying : Wash the filter cake with 3 x 1 L of cold distilled water to remove residual acetic acid. Dry the solid in a vacuum oven at 40 °C for 24 hours.

    • Self-Validation Check: Perform a Karl Fischer (KF) titration. Moisture content must be <0.2% before proceeding to Phase 2 to prevent the hydrolysis of TsCl. (Expected Yield: ~1.05 kg, 84%).

Phase 2: Tosylation to Target Compound
  • Preparation : In a clean, dry 10 L reactor under a nitrogen atmosphere, dissolve 1.0 kg (6.84 mol) of the dried 2-hydroxyimino-2-phenylacetonitrile in 5.0 L of anhydrous dichloromethane (DCM).

  • Reagent Addition : Add 1.37 kg (7.18 mol, 1.05 eq) of p -toluenesulfonyl chloride (TsCl) to the solution. Stir until completely dissolved.

  • Cooling : Cool the reactor to 0 °C.

  • Base Addition (Critical Step) : Dropwise add 760 g (7.52 mol, 1.1 eq) of triethylamine (TEA) over 2.5 hours. Control the addition rate to ensure the internal temperature does not exceed 5 °C.

  • Reaction : Allow the mixture to slowly warm to room temperature (20–25 °C) and stir for 4 hours.

  • Workup : Quench the reaction by adding 2.0 L of cold water. Separate the organic layer. Wash the organic phase sequentially with 2.0 L of 5% aqueous NaHCO3​ (to neutralize and remove unreacted TsCl and acidic byproducts) and 2.0 L of saturated brine.

  • Drying & Concentration : Dry the organic layer over anhydrous MgSO4​ , filter, and concentrate under reduced pressure at 30 °C to yield a crude solid.

  • Purification : Recrystallize the crude product from absolute ethanol (or a toluene/heptane mixture) to afford the pure oxime sulfonate. (Expected Yield: ~1.75 kg, 85%).

Process Optimization Data

To establish the most scalable and high-yielding parameters, various solvent and base combinations were evaluated during the Phase 2 tosylation step. The results are summarized below.

Table 1: Solvent and Base Optimization for the Tosylation Step

SolventBaseTemperature ProfileYield (%)HPLC Purity (%)Observation / Causality
DCM TEA 0 °C 25 °C 88 >99.0 Optimal conditions; TEA·HCl salt is easily removed via aqueous wash.
THFTEA0 °C 25 °C8297.5Slower reaction rate; minor impurities detected requiring extra recrystallization.
DCMPyridine25 °C (Isothermal)6592.0High thermal stress induced premature Beckmann rearrangement [3].
TolueneDIPEA0 °C 25 °C7896.0Steric hindrance of DIPEA slowed the catalytic cycle, leaving unreacted oxime.

Analytical Characterization

For quality control and batch release, the synthesized 2-(4-Methylphenyl)sulfonyloxyimino-2-phenyl-acetonitrile should conform to the following analytical specifications:

  • Appearance : White to off-white crystalline powder.

  • Melting Point : 128–130 °C.

  • FT-IR (KBr) : ~2230 cm−1 (C N stretch), ~1385 cm−1 and ~1180 cm−1 (Asymmetric and symmetric SO2​ stretches of the sulfonate ester) [2].

  • 1 H-NMR (400 MHz, CDCl3​ ) : δ 2.48 (s, 3H, CH3​ ), 7.35–7.50 (m, 5H, Ar-H), 7.80–7.95 (m, 4H, Ar-H).

References

  • Oxime Sulfonate Chemistry for Advanced Microlithography Journal of Photopolymer Science and Technology (2007). URL:[Link]

  • Synthesis, Characterization and Anti-proliferation Activities of Novel Cyano Oximino Sulfonate Esters Chemical and Pharmaceutical Bulletin (2012). URL:[Link]

  • Enantioselective Beckmann Rearrangement through Organocatalytic Desymmetrization of Cyclobutanones for the Synthesis of 4,4-Disubstituted γ -Lactams Organic Letters / PubMed Central (2025). URL:[Link]

  • Organic Syntheses Procedure: Organoaluminum-promoted Beckmann rearrangement of oxime sulfonates Organic Syntheses (1988). URL: [Link]

Application

Handling, Storage, and Application Protocols for 2-(Tosyloxyimino)-2-phenylacetonitrile

Executive Summary 2-(Tosyloxyimino)-2-phenylacetonitrile (commonly referred to as TsOXY or α-(p-toluenesulfonyloxyimino)benzyl cyanide) is a highly versatile, non-ionic oxime sulfonate. In modern chemical applications, i...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-(Tosyloxyimino)-2-phenylacetonitrile (commonly referred to as TsOXY or α-(p-toluenesulfonyloxyimino)benzyl cyanide) is a highly versatile, non-ionic oxime sulfonate. In modern chemical applications, it serves two primary functions: as a highly efficient Photoacid Generator (PAG) for chemically amplified resists (CARs) in advanced microlithography[1], and as a racemization-suppressing coupling reagent in organic synthesis[2].

Because its primary function relies on the controlled generation of p-toluenesulfonic acid upon exposure to actinic radiation or thermal stress, improper handling can lead to premature degradation, batch contamination, and catastrophic failure in downstream applications. This application note provides causality-driven protocols for the storage, handling, and experimental utilization of this reagent.

Physicochemical Profile & Quantitative Data

Understanding the physical limits of TsOXY is critical for designing self-validating storage and handling systems. The quantitative parameters below dictate the operational boundaries for this reagent.

ParameterSpecification / ValueOperational Implication
Chemical Class Non-ionic Oxime SulfonateHalogen-free; highly soluble in organic solvents (e.g., PGMEA, DMF)[3].
Photochemical Sensitivity < 365 nm (i-line, Deep-UV)Requires strict handling under yellow/amber light to prevent N-O bond cleavage[1].
Thermal Stability (Neat) Up to ~155°CCan act as a Thermal Acid Generator (TAG) at elevated temperatures[4].
Thermal Stability (Matrix) Up to ~140°CSafe for standard Post-Apply Bake (PAB) steps in resist formulation[1].
Moisture Sensitivity ModerateSusceptible to nucleophilic attack; requires inert, desiccated storage to prevent hydrolysis.

Causality-Driven Handling & Storage Procedures

As a Senior Application Scientist, it is imperative to move beyond rote memorization of safety data sheets and understand the mechanistic causality behind storage rules.

The Causality of Degradation
  • Actinic Light Sensitivity: Oxime sulfonates are designed to undergo homolytic cleavage of the N-O bond upon exposure to high-energy radiation[5]. Ambient fluorescent lighting contains sufficient UV overlap to trigger this cleavage, releasing catalytic p-toluenesulfonic acid. This acid will auto-catalyze the degradation of surrounding molecules.

  • Hydrolytic Vulnerability: The sulfonate ester is an electrophilic center. In the presence of ambient humidity, slow hydrolysis occurs, yielding p-toluenesulfonic acid and the corresponding oxime.

  • Base Sensitivity: Exposure to ambient basic amines not only degrades the PAG but, in lithographic applications, depletes the generated acid at the resist surface. This leads to the infamous "T-top" profile—an insoluble crust forming on the resist during development[6].

Self-Validating Storage Protocol

To ensure trustworthiness and chemical integrity, implement the following self-validating storage system:

  • Primary Containment: Store the neat powder in an opaque, high-density polyethylene (HDPE) or amber glass bottle to block all light <500 nm.

  • Inert Atmosphere: Backfill the headspace with high-purity Argon (Ar) or Nitrogen (N₂) prior to sealing.

  • Desiccation & Validation: Place the primary container inside a secondary vacuum-sealed bag or desiccator containing indicating silica gel and a Humidity Indicator Card (HIC) .

    • Self-Validation Check: If the HIC transitions from blue to pink, the inert seal has failed. The batch must be quarantined and analyzed via ¹H-NMR for hydrolysis byproducts before use.

  • Temperature Control: Store at 2–8°C (Refrigerated) for routine use, or -20°C for long-term storage (>6 months) to suppress any baseline thermal acid generation (TAG) pathways[4].

Mechanism of Action: Photochemical Fragmentation

When utilized as a PAG, 2-(tosyloxyimino)-2-phenylacetonitrile undergoes a specific fragmentation pathway to yield the active catalyst.

PAG_Mechanism PAG 2-(Tosyloxyimino)- 2-phenylacetonitrile Cleavage Homolytic N-O Bond Cleavage PAG->Cleavage absorbs UV UV Light (<365 nm) UV->Cleavage triggers Radicals Iminyl & Tosyloxy Radicals Cleavage->Radicals yields Hydrogen Hydrogen Abstraction Radicals->Hydrogen undergoes Acid p-Toluenesulfonic Acid (Active) Hydrogen->Acid generates CAR Polymer Matrix Deprotection Acid->CAR catalyzes

Photochemical fragmentation pathway of oxime sulfonate PAGs generating p-toluenesulfonic acid.

Step-by-Step Experimental Methodologies

Protocol A: Formulation of a Chemically Amplified Resist (CAR)

This protocol outlines the preparation of a positive-tone photoresist using TsOXY as the photoacid generator.

  • Environmental Setup: Transfer all operations to a cleanroom environment illuminated strictly by yellow light (safelight) to prevent premature PAG activation[1].

  • Polymer Dissolution: In a pre-dried amber vial, dissolve 10.0 g of a protected base polymer (e.g., poly(4-hydroxystyrene) protected with acid-labile acetal groups) in 90.0 g of Propylene Glycol Monomethyl Ether Acetate (PGMEA)[3]. Stir until completely homogenous.

  • PAG Integration: Add 0.30 g (3.0 wt% relative to the polymer) of 2-(tosyloxyimino)-2-phenylacetonitrile to the solution. Stir gently until fully dissolved. Causality: PGMEA is chosen for its excellent solvating power for non-ionic oxime sulfonates, preventing micro-crystallization during film casting.

  • Quencher Addition: Add 0.03 g (0.3 wt% relative to polymer) of a base quencher, such as trioctylamine. Causality: The base quencher neutralizes trace acids generated during storage and controls the diffusion length of the photoacid during the Post-Exposure Bake (PEB), preventing resolution loss and T-top formation[6].

  • Filtration & Validation: Filter the formulation through a 0.2 μm PTFE syringe filter.

    • Self-Validation Check: Spin-coat a dummy silicon wafer with the formulation and perform a baseline FT-IR scan. The absence of a broad -OH stretch (around 3300 cm⁻¹) confirms the polymer remains fully protected, validating that no "dark-reaction" occurred during formulation.

Protocol B: Application as a Racemization-Suppressing Coupling Reagent

Beyond lithography, TsOXY is an excellent, non-explosive alternative to benzotriazole derivatives (like HOBt) for peptide synthesis and esterification[2].

  • Reagent Preparation: In an oven-dried round-bottom flask under Argon, dissolve the target carboxylic acid (1.0 eq) and the primary amine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Activation: Add 2-(tosyloxyimino)-2-phenylacetonitrile (TsOXY) (1.1 eq) to the solution.

  • Base Addition: Dropwise, add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) at 0°C. Causality: The base initiates the formation of the active ester intermediate between the carboxylic acid and the oxime sulfonate, driving the coupling reaction forward while suppressing racemization at the α-carbon.

  • Reaction & Workup: Allow the reaction to warm to room temperature and stir for 4–6 hours. Quench with water, extract with ethyl acetate, and wash the organic layer with mild aqueous acid and brine to remove the generated oxime byproducts.

References

  • Synthesis and morpholinolysis of N,N-diethyl carbamate derivatives of 4-HOAt, 7-HOAt and HOBt Source: ResearchGate URL:[2]

  • Nitrogen-containing organic compounds (Patent) Source: Google Patents URL:[6]

  • Novel Photoacid Generators for Chemically Amplified Resists Source: ResearchGate URL:[3]

  • Technical Information Thermal Acid Generators Source: San-Apro Ltd. URL:[4]

  • Photochemical Fragmentation of Irgacure PAG 103 Source: National Institutes of Health (NIH) URL:[5]

  • Oxime Sulfonate Chemistry for Advanced Microlithography Source: RadTech URL:[1]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(4-Methylphenyl)sulfonyloxyimino-2-phenyl-acetonitrile

Welcome to the technical support guide for the synthesis of 2-(4-Methylphenyl)sulfonyloxyimino-2-phenyl-acetonitrile. This document is designed for researchers, chemists, and drug development professionals to provide in-...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the synthesis of 2-(4-Methylphenyl)sulfonyloxyimino-2-phenyl-acetonitrile. This document is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and improve your yields.

Synthesis Overview & Mechanism

The synthesis of the target compound is typically achieved in a two-step process starting from benzyl cyanide.

Step 1: Oximation. Benzyl cyanide is converted to its α-oxime, 2-hydroxyimino-2-phenylacetonitrile. This reaction proceeds via nitrosation at the α-carbon, which is acidic due to the adjacent phenyl and nitrile groups.

Step 2: Tosylation. The resulting oxime is then O-tosylated using p-toluenesulfonyl chloride (TsCl) in the presence of a base. The oxygen atom of the oxime acts as a nucleophile, attacking the electrophilic sulfur atom of the tosyl chloride.[1] The base, typically pyridine, serves to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.[1]

The hydroxyl group of an oxime is a poor leaving group. Converting it to a tosylate creates an excellent leaving group (-OTs), making the molecule susceptible to further reactions, such as the Beckmann rearrangement or nucleophilic substitution.[2][3] Therefore, controlling the reaction conditions during tosylation is critical to prevent unwanted side reactions.[4]

Detailed Experimental Protocols

Protocol A: Synthesis of 2-Hydroxyimino-2-phenylacetonitrile (Precursor)

This protocol is adapted from a robust procedure published in Organic Syntheses, a highly trusted source for reproducible chemical methods.[5]

Materials:

  • Benzyl cyanide (purified by distillation for best results)[5]

  • Sodium hydroxide (NaOH)

  • Methanol (MeOH)

  • Sodium nitrite (NaNO₂)

  • Sulfuric acid (H₂SO₄), concentrated

  • Toluene

  • Hydrochloric acid (HCl), concentrated

Procedure:

  • In a 1-L round-bottomed flask equipped with a mechanical stirrer and thermometer, charge benzyl cyanide (1.00 mole) and a solution of NaOH (1.00 mole) in 300 mL of methanol.[5]

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, prepare a generating apparatus for methyl nitrite. This is done by the dropwise addition of a cold solution of concentrated H₂SO₄ (32 mL) in water (65 mL) to a suspension of NaNO₂ (1.2 moles) in 53 mL of methanol and 50 mL of water.[5]

  • Introduce the generated methyl nitrite gas below the surface of the stirred benzyl cyanide solution. Maintain the reaction temperature below 15°C.[5]

  • After the addition is complete (approx. 1 hour), continue stirring for an additional 2 hours.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in 500 mL of water and wash twice with 100-mL portions of toluene to remove unreacted starting material.

  • Acidify the aqueous layer with concentrated HCl while cooling in an ice bath.

  • Collect the resulting precipitate by filtration, wash thoroughly with cold water, and dry to yield 2-hydroxyimino-2-phenylacetonitrile. The product should be a white to pale yellow solid.

Protocol B: Synthesis of 2-(4-Methylphenyl)sulfonyloxyimino-2-phenyl-acetonitrile

Critical Control Point: This reaction is highly sensitive to moisture. The presence of water will hydrolyze the p-toluenesulfonyl chloride (TsCl) to the unreactive p-toluenesulfonic acid, drastically reducing the yield.[6]

Materials:

  • 2-Hydroxyimino-2-phenylacetonitrile (from Protocol A, thoroughly dried)

  • p-Toluenesulfonyl chloride (TsCl, fresh bottle or recrystallized)

  • Pyridine (anhydrous or freshly distilled over KOH)

  • Dichloromethane (DCM, anhydrous)

Procedure:

  • In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 2-hydroxyimino-2-phenylacetonitrile (1.0 eq) in anhydrous DCM.

  • Add anhydrous pyridine (1.5 eq) to the solution and stir.

  • Cool the mixture to 0°C using an ice bath.

  • Slowly add p-toluenesulfonyl chloride (1.2 eq) portion-wise, ensuring the temperature does not rise above 5°C. The formation of a precipitate (pyridinium hydrochloride) is expected.

  • After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting oxime is consumed.

  • Upon completion, quench the reaction by slowly adding cold water.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl (to remove excess pyridine), saturated sodium bicarbonate solution, and finally, brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization (e.g., from an ethanol/water mixture) or by flash column chromatography on silica gel.[7]

Experimental Workflow Diagram

G cluster_step1 Step 1: Oximation cluster_step2 Step 2: Tosylation A Benzyl Cyanide + NaOH/MeOH B Add Methyl Nitrite (in situ) @ 0-15°C A->B C Workup & Acidification B->C D Isolate 2-hydroxyimino-2-phenylacetonitrile C->D E Dissolve Oxime in Anhydrous DCM + Pyridine D->E Use Dried Precursor F Add TsCl @ 0°C E->F G Aqueous Workup & Extraction F->G H Purification (Recrystallization/Chromatography) G->H I Final Product H->I G start Low Product Yield Observed check_reagents Are all reagents (TsCl, Pyridine, Solvent) fresh and anhydrous? start->check_reagents repurify Action: Use fresh/purified TsCl. Distill pyridine & solvent. Oven-dry glassware. check_reagents->repurify No check_stoichiometry Is stoichiometry correct? (TsCl ≥ 1.2 eq, Pyridine ≥ 1.5 eq) check_reagents->check_stoichiometry Yes repurify->check_stoichiometry adjust_stoichiometry Action: Increase equivalents of TsCl and/or Pyridine. check_stoichiometry->adjust_stoichiometry No check_temp Was reaction allowed to warm to RT? check_stoichiometry->check_temp Yes adjust_stoichiometry->check_temp adjust_temp Action: Allow longer reaction time at RT or gentle warming (e.g., 40°C). check_temp->adjust_temp No end Yield Improved check_temp->end Yes adjust_temp->end

Sources

Optimization

Optimizing reaction conditions for "2-(tosyloxyimino)-2-phenylacetonitrile"

Welcome to the Technical Support Center for 2-(tosyloxyimino)-2-phenylacetonitrile (also known as TsPhCN, TOT, or α -(tosyloxyimino)benzyl cyanide). As a highly versatile oxime sulfonate, this compound is widely utilized...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(tosyloxyimino)-2-phenylacetonitrile (also known as TsPhCN, TOT, or α -(tosyloxyimino)benzyl cyanide). As a highly versatile oxime sulfonate, this compound is widely utilized as a non-ionic Photoacid Generator (PAG) in chemically amplified resists (CARs) for deep UV and electron-beam lithography, as well as an active sulfonate ester coupling reagent in organic synthesis.

This guide is designed by Senior Application Scientists to help researchers and drug development professionals troubleshoot synthesis bottlenecks, optimize formulation conditions, and understand the mechanistic causality behind experimental behaviors.

Section 1: Synthesis & Purification Troubleshooting

FAQ 1: Why is my yield of the α -oximinophenylacetonitrile intermediate consistently low?

Causality: The initial nitrosation of phenylacetonitrile is highly exothermic and heavily dependent on pH and temperature. If the internal reaction temperature exceeds 5 °C, the intermediate can undergo premature hydrolysis or side-reactions (e.g., conversion of the nitrile to a benzamide derivative). Maintaining strict thermal control ensures the kinetic trapping of the desired oxime. Solution: Utilize a high-capacity ice-salt bath and control the addition rate of sodium nitrite. The appearance of a white crystalline precipitate serves as a primary visual validation of successful nitrosation.

FAQ 2: During the tosylation step, I am observing a mixture of products. How do I ensure exclusive O-tosylation?

Causality: The oxime intermediate exhibits ambidentate nucleophilicity, meaning both the oxygen and nitrogen atoms can attack the electrophilic sulfur of the tosyl chloride. Using a weak base like triethylamine (TEA) in a non-polar to moderately polar aprotic solvent (e.g., THF or DCM) thermodynamically favors the O-tosylate[1]. Stronger bases or protic solvents can lead to competitive N-tosylation, ring-closing side reactions, or rapid degradation.

Experimental Protocol: Optimized Synthesis of TsPhCN

This protocol is designed as a self-validating system to ensure high-purity yields.

  • Nitrosation: Dissolve 1.0 equivalent of 2-phenylacetonitrile in glacial acetic acid. Cool the reactor to 0 °C using an ice-salt bath.

  • Reagent Addition: Slowly add 1.2 equivalents of aqueous sodium nitrite dropwise over 30 minutes. Validation Checkpoint: Monitor the internal thermometer; do not allow the temperature to exceed 5 °C.

  • Isolation of Oxime: Stir for 2 hours. Pour the mixture into ice water. Filter the resulting N-hydroxybenzimidoyl cyanide (PhOX) crystals and dry under high vacuum.

  • Tosylation: Dissolve the PhOX intermediate (1.0 eq) and p-toluenesulfonyl chloride (1.1 eq) in anhydrous THF[1].

  • Base Addition: Add 1.2 equivalents of triethylamine dropwise at 0 °C. Stir for 4 hours.

  • In-Process Validation: Take a 0.5 mL aliquot of the reaction mixture, quench with water, and spot the organic layer on a silica TLC plate (Eluent: 20% EtOAc in Hexanes). The total disappearance of the PhOX intermediate spot validates complete O-tosylation.

  • Purification: Quench the bulk reaction with water, extract with DCM, wash with brine, and recrystallize from ethanol to yield2[2].

Synthesis SM Phenylacetonitrile + NaNO2 / AcOH Oxime alpha-oximinophenylacetonitrile (PhOX Intermediate) SM->Oxime Nitrosation (0-5 °C) Tosylation p-Toluenesulfonyl Chloride + Triethylamine Oxime->Tosylation Dissolve in THF Product 2-(tosyloxyimino)- 2-phenylacetonitrile Tosylation->Product O-Tosylation (< 10 °C)

Workflow for the optimized synthesis of 2-(tosyloxyimino)-2-phenylacetonitrile.

Section 2: Formulation & Lithography Troubleshooting (PAG Applications)

FAQ 3: My chemically amplified resist (CAR) formulation is experiencing "dark decay" (premature acid generation). How can I stabilize it?

Causality: 3[3] or base-catalyzed hydrolysis if trace moisture or nucleophilic impurities are present in the casting solvent (e.g., PGMEA). This generates background p-toluenesulfonic acid prior to UV exposure. Solution: Ensure all casting solvents are strictly anhydrous. Incorporate a basic quencher (e.g., trioctylamine) at 5–10 mol% relative to the PAG. This quencher acts as a buffer, neutralizing trace thermal acid and establishing an activation threshold that prevents premature polymer deprotection.

FAQ 4: I am seeing poor resolution and "T-topping" in my resist profiles. Is the PAG at fault?

Causality: "T-topping" usually indicates acid depletion at the surface of the resist film. While TsPhCN generates p-toluenesulfonic acid (TosOH) efficiently upon irradiation, TosOH is a relatively small and volatile acid that can diffuse out of the film or be neutralized by airborne amines during the Post-Exposure Bake (PEB). Solution: Lower the PEB temperature (e.g., from 110 °C to 90 °C) to 1[1], or blend TsPhCN with a bulkier PAG (such as a camphor sulfonate derivative) to restrict overall acid mobility within the polymer matrix.

PAG_Mechanism PAG 2-(tosyloxyimino)-2-phenylacetonitrile (Oxime Sulfonate PAG) Radicals Homolytic N-O Cleavage (Iminyl + Tosyloxyl Radicals) PAG->Radicals Photolysis UV UV / e-beam Irradiation (hv) UV->Radicals TosOH p-Toluenesulfonic Acid (Strong Acid Catalyst) Radicals->TosOH H-Abstraction (from solvent/resin) Polymer Acid-Labile Polymer (e.g., t-BOC protected) TosOH->Polymer Catalytic H+ Deprotected Deprotected Polymer (Soluble in Aqueous Base) Polymer->Deprotected Post-Exposure Bake (PEB) Deprotected->TosOH H+ Regeneration

Photochemical decomposition pathway of the oxime sulfonate PAG and polymer deprotection.

Data Presentation: Optimal Reaction & Formulation Parameters

ParameterOptimal Value / RangeMechanistic Rationale
Nitrosation Temp 0–5 °CPrevents exothermic degradation and side-product formation (e.g., amides).
Tosylation Base Triethylamine (1.2 eq)Weak base favors kinetic O-tosylation over N-tosylation.
PAG Loading (Resist) 1–5 wt%Balances optical transparency (absorbance) with sufficient acid yield.
Quencher Loading 5–10 mol% (vs PAG)Neutralizes trace thermal acid generation to prevent dark decay.
Post-Exposure Bake 90–100 °CProvides thermal energy for catalytic deprotection while minimizing acid diffusion.

References

  • Synthesis, Characterization and Anti-proliferation Activities of Novel Cyano Oximino Sulfonate Esters. J-Stage.2

  • Novel Photoacid Generators for Chemically Amplified Resists. ResearchGate.3

  • US7498126B2 - Photoacid generators, chemically amplified resist compositions, and patterning process. Google Patents.1

Sources

Troubleshooting

How to monitor the progress of reactions with "2-(4-Methylphenyl)sulfonyloxyimino-2-phenyl-acetonitrile"

Technical Support Center: Reaction Monitoring & Troubleshooting for α -Tosyloxyiminobenzyl Cyanide Target Audience: Researchers, scientists, and drug development professionals. Compound Overview: 2-(4-Methylphenyl)sulfon...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Reaction Monitoring & Troubleshooting for α -Tosyloxyiminobenzyl Cyanide

Target Audience: Researchers, scientists, and drug development professionals.

Compound Overview: 2-(4-Methylphenyl)sulfonyloxyimino-2-phenyl-acetonitrile (commonly known as α -tosyloxyiminobenzyl cyanide or PAG-121) is a non-ionic oxime sulfonate photoacid generator (PAG). Upon activation (photolytic, thermal, or mechanochemical), it undergoes N-O bond homolysis, followed by hydrogen abstraction, to yield p-toluenesulfonic acid (pTSA)[1][2]. This generated acid typically catalyzes secondary reactions, such as cationic polymerization, deprotection in chemically amplified resists, or specific organic rearrangements[3].

Reaction Monitoring Strategies (FAQs)

Q1: How can I monitor the primary photolytic cleavage of the oxime sulfonate bond in real-time? A: The most direct method is UV-Vis Spectroscopy . The intact oxime sulfonate exhibits a strong π→π∗ transition in the deep-UV region (typically 250–300 nm). As the N-O bond cleaves during photolysis, this absorption band progressively decreases[1]. Causality & Self-Validation: The disappearance of the 250-300 nm peak directly correlates with the consumption of the starting material. To validate that the decrease is due to photolysis and not thermal degradation, a dark control sample should be monitored simultaneously; the dark control must show zero change in absorbance.

Q2: What is the most reliable method to quantify the generated p-toluenesulfonic acid (pTSA) in a polymer matrix or solution? A: We recommend using a pH-sensitive fluorescent probe such as Rhodamine B base. Causality & Self-Validation: Rhodamine B base exists as a colorless, non-fluorescent lactone in neutral or basic environments. When protonated by the generated pTSA, the lactone ring opens to form a highly fluorescent xanthene dye (emission λmax​≈580 nm). This "turn-on" fluorescence provides a self-validating, zero-background signal that is directly proportional to the acid concentration[1].

Q3: I am using this compound in a thermal or mechanochemical reaction. How do I track its conversion without UV-Vis? A: 1 H NMR Spectroscopy is the gold standard here. You should track the methyl protons of the tosyl group. Causality & Self-Validation: In the intact α -tosyloxyiminobenzyl cyanide, the methyl group is in a specific shielding environment created by the oxime ester linkage, typically appearing around 2.45 ppm. Upon cleavage and conversion to free pTSA, the electronic environment changes, and the peak shifts to approximately 2.30 ppm[2]. The integration ratio between the 2.45 ppm and 2.30 ppm peaks provides an exact, self-validating metric of reaction progress.

G Start α-Tosyloxyiminobenzyl cyanide (Oxime Sulfonate PAG) UV UV Irradiation (λ < 300 nm or Sensitized) Start->UV Mon1 Monitor via UV-Vis (Decrease in 250-300nm) Start->Mon1 Cleavage N-O Bond Homolysis & H-Abstraction UV->Cleavage Acid p-Toluenesulfonic Acid (pTSA) Generated Cleavage->Acid Secondary Acid-Catalyzed Reaction (Polymerization/Deprotection) Acid->Secondary Mon2 Monitor via Fluorophore (Rhodamine B Base) Acid->Mon2 Mon3 Monitor via FT-IR or GPC (Molecular Wt) Secondary->Mon3

Figure 1: Reaction pathway of α -tosyloxyiminobenzyl cyanide and corresponding monitoring points.

Troubleshooting Common Issues (FAQs)

Q4: My acid yield is extremely low under 365 nm (i-line) irradiation. What is going wrong? A: This is an absorption mismatch. α -Tosyloxyiminobenzyl cyanide absorbs strongly in the deep-UV but has negligible absorption at 365 nm[3]. Solution: You must add a photosensitizer (e.g., thioxanthone or anthracene derivatives). The sensitizer absorbs the 365 nm light and transfers an electron to the oxime sulfonate, facilitating the N-O bond cleavage indirectly[3].

Q5: I am detecting acid generation before any UV exposure or mechanical stress ("dark reaction"). How do I prevent this? A: This is caused by moisture-induced hydrolysis . Sulfonate esters are electrophilic and susceptible to nucleophilic attack by water, which prematurely liberates pTSA[3]. Solution: Ensure strictly anhydrous conditions. Dry all solvents over molecular sieves, formulate in a low-humidity environment, and store the compound under argon in the dark.

Q6: The oxime sulfonate is fully consumed (verified by UV-Vis), but my secondary acid-catalyzed reaction is not proceeding. Why? A: The generated pTSA is likely being quenched by basic impurities in your matrix or solvent. Solution: Trace amines, residual basic catalysts from polymer synthesis, or even basic glass surfaces can neutralize the generated pTSA. Titrate your matrix for basicity and purify solvents prior to the experiment.

G Issue Issue: Low Acid Yield or Slow Conversion Check1 Check 1: UV Wavelength Is λ matching absorption? Issue->Check1 Sol1 Add Photosensitizer (e.g., Thioxanthone) Check1->Sol1 No Check2 Check 2: Matrix Basicity Are amines quenching pTSA? Check1->Check2 Yes Sol2 Purify Matrix / Solvent Remove Basic Impurities Check2->Sol2 Yes Issue2 Issue: 'Dark' Acid Generation (Premature Reaction) Check3 Check 3: Moisture Level Is hydrolysis occurring? Issue2->Check3 Sol3 Dry Solvents & Store under Argon/Dark Check3->Sol3 Yes

Figure 2: Troubleshooting workflow for poor conversion and dark reactions.

Quantitative Data Summary

Table 1: Analytical Techniques for Monitoring α -Tosyloxyiminobenzyl Cyanide Reactions

Analytical TechniqueTarget AnalyteKey Signal / ShiftSensitivityPrimary Application
UV-Vis Spectroscopy Intact Oxime SulfonateDecrease in 250–300 nm bandHigh ( μ M)Real-time photolysis tracking
Fluorescence (Rhodamine B base) Generated pTSATurn-on emission at ~580 nmVery High (nM)Acid quantification in matrices
1 H NMR Spectroscopy Tosyl Methyl GroupShift from ~2.45 ppm to ~2.30 ppmModerate (mM)Thermal/Mechanochemical conversion
FT-IR Spectroscopy C=N and S=O bondsDisappearance of 1180 cm −1 (S=O)ModerateSolid-state film monitoring

Experimental Protocols

Protocol 1: Real-Time Fluorescence Monitoring of Acid Generation

Objective: Quantify pTSA generation during photolysis using Rhodamine B base.

  • Preparation: Prepare a 1×10−4 M solution of α -tosyloxyiminobenzyl cyanide in anhydrous acetonitrile.

  • Probe Addition: Add Rhodamine B base to a final concentration of 1×10−5 M. (Note: Ensure the solution remains non-fluorescent under ambient light).

  • Baseline Measurement: Transfer 3 mL to a quartz cuvette. Measure the baseline fluorescence emission at 580 nm (excitation at 510 nm).

  • Irradiation: Irradiate the cuvette using a 254 nm UV lamp (or 365 nm if a sensitizer is included) at a controlled intensity (e.g., 5 mW/cm 2 ).

  • Monitoring: Record the fluorescence emission spectrum every 10 seconds. The increase in emission intensity at 580 nm directly correlates to the moles of pTSA generated.

  • Validation: Run a parallel "dark" sample (steps 1-3, kept in the dark for the same duration) to confirm zero baseline drift from hydrolysis.

Protocol 2: NMR-Based Conversion Tracking for Thermal/Mechanochemical Cleavage

Objective: Determine the conversion percentage of the oxime sulfonate to pTSA.

  • Sample Prep: Dissolve 10 mg of the reaction mixture in 0.6 mL of deuterated chloroform (CDCl 3​ ) or deuterated acetonitrile (CD 3​ CN).

  • Acquisition: Acquire a standard 1 H NMR spectrum (minimum 16 scans for a sufficient signal-to-noise ratio).

  • Integration:

    • Integrate the singlet at ~2.45 ppm (represents the intact oxime sulfonate methyl protons). Let this value be Iintact​ .

    • Integrate the singlet at ~2.30 ppm (represents the generated pTSA methyl protons). Let this value be IpTSA​ .

  • Calculation: Conversion (%) = [IpTSA​/(Iintact​+IpTSA​)]×100 .

  • Validation: Spike the NMR tube with a known microscopic amount of pure pTSA to confirm the identity of the 2.30 ppm peak via peak enhancement.

References

  • Novel Photoacid Generators for Chemically Amplified Resists. ResearchGate.

  • Oxime Sulfonate Chemistry for Advanced Microlithography. RadTech.3

  • Mechanogeneration of Acid from Oxime Sulfonates. Journal of the American Chemical Society.2

Sources

Reference Data & Comparative Studies

Validation

Efficacy of "2-(tosyloxyimino)-2-phenylacetonitrile" versus other oxime esters

Title: Comparative Efficacy Guide: 2-(Tosyloxyimino)-2-phenylacetonitrile (TsPhCN) vs. Alternative Oxime Esters Introduction As a Senior Application Scientist, selecting the right oxime ester for your specific workflow—w...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Efficacy Guide: 2-(Tosyloxyimino)-2-phenylacetonitrile (TsPhCN) vs. Alternative Oxime Esters

Introduction As a Senior Application Scientist, selecting the right oxime ester for your specific workflow—whether in advanced lithography or medicinal chemistry—requires a rigorous understanding of molecular causality. 2-(Tosyloxyimino)-2-phenylacetonitrile , commonly referred to as TsPhCN or N-(tosyloxy)benzimidoyl cyanide[1], is a highly versatile cyano oximino sulfonate ester. Its unique structural topology, featuring an oximinophenyl moiety conjugated with a cyano group and a tosyl leaving group, makes it a dual-threat molecule: it acts as a highly efficient non-ionic photoacid generator (PAG) in photopolymerization [2][3] and exhibits targeted cytostatic anti-proliferative biological activity [1].

This guide objectively evaluates the efficacy of TsPhCN against other oxime esters, providing actionable experimental protocols, mechanistic insights, and comparative data.

Part 1: Biological Efficacy – Anti-Proliferative Activity

Recent pharmacological explorations have repositioned oxime sulfonates from industrial photoinitiators to biologically relevant scaffolds. The substituent pending at the α-position dictates the dissociation constant, solubility, and chelating ability, directly influencing cellular uptake and target binding [1].

Comparative Data: TsPhCN vs. Alternative Cyano Oximino Sulfonates

When evaluated against mouse fibroblast L929 cells, TsPhCN demonstrates a distinct cytostatic profile. Unlike highly cytotoxic agents that trigger rapid, unselective apoptosis, TsPhCN minimizes growth activity without completely killing the cells, making it a valuable scaffold for cytostatic drug development.

Table 1: Anti-Proliferation Activity (IC₅₀) on L929 Cells (5-Day Incubation)

CompoundChemical Name / AnalogIC₅₀ (µg/mL)Efficacy Profile
TsPhCN (19) 2-(Tosyloxyimino)-2-phenylacetonitrile 93.8 High cytostatic efficacy; optimal lipophilicity.
TsPipOx (16)2-Oxo-2-(piperidin-1-yl)-N-(tosyloxy)acetimidoyl cyanide233.5Lower efficacy; bulky piperidine reduces target affinity.
NpsPhCN (26)N-(Naphthalen-2-ylsulfonyloxy)benzimidoyl cyanide108.2Moderate efficacy; naphthyl group increases steric hindrance.
NpsPyCN (27)N-(Naphthalen-2-ylsulfonyloxy)picolinimidoyl cyanide145.6Moderate efficacy; pyridine nitrogen alters lipophilicity.

Data supported by El-Faham et al., 2014 [1].

Mechanistic Causality

The superior efficacy of TsPhCN (IC₅₀ = 93.8 µg/mL) compared to its piperidinyl (TsPipOx) or naphthyl (NpsPhCN) counterparts stems from the precise steric and electronic balance of the phenyl ring combined with the tosylate group. The unsubstituted phenyl ring allows for optimal membrane permeation, while the cyano group increases the electrophilicity of the imine carbon, potentially facilitating reversible covalent interactions with intracellular nucleophiles responsible for cell cycle progression.

Bio_Assay Culture Culture L929 Cells (96-well plates) Incubate Incubate with TsPhCN (0.003–555 µg/mL) Culture->Incubate MTT Add MTT Reagent (Formazan formation) Incubate->MTT Read Measure Absorbance (Microplate Reader) MTT->Read Analyze Calculate IC50 (Cytostatic Profiling) Read->Analyze

Figure 1: Standardized MTT assay workflow for evaluating the cytostatic efficacy of oxime sulfonates.

Self-Validating Protocol: MTT Anti-Proliferation Assay

To ensure reproducibility in your lab, follow this self-validating system:

  • Cell Seeding: Seed mouse fibroblast L929 cells in 96-well microtiter plates at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 h at 37°C (5% CO₂).

  • Compound Preparation: Dissolve TsPhCN in DMSO to create a master stock. Prepare serial dilutions in culture media (range: 0.003 to 555 µg/mL). Critical Step: Ensure final DMSO concentration does not exceed 0.5% to prevent solvent-induced cytotoxicity.

  • Incubation: Replace well media with the TsPhCN dilutions. Include a vehicle control (0.5% DMSO) and a positive control. Incubate for 5 days.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization & Readout: Remove media carefully, add 150 µL of DMSO to dissolve the formazan. Measure absorbance at 570 nm using a microplate reader.

  • Validation Check: The vehicle control must show >95% viability compared to untreated cells. Calculate IC₅₀ using non-linear regression analysis.

Part 2: Photochemical Efficacy – Photoacid Generation

In the realm of chemically amplified resists (CARs) and photopolymerization, TsPhCN functions as a highly efficient, non-ionic photoacid generator (PAG) [2][3]. Upon UV irradiation, the N-O bond undergoes homolytic cleavage, ultimately yielding p-toluenesulfonic acid.

Comparative Data: TsPhCN vs. Standard PAGs

Non-ionic oxime sulfonates like TsPhCN offer superior solubility in hydrophobic polymer matrices compared to ionic onium salts (e.g., Triphenylsulfonium triflate) [3].

Table 2: Photochemical Performance Metrics

PAG SystemTypeAcid GeneratedMatrix SolubilityThermal Stability
TsPhCN Non-Ionic Oxime Ester p-Toluenesulfonic Acid Excellent (Organic) High (>110°C)
Irgacure PAG 103Non-Ionic Oxime EsterAlkylsulfonic AcidExcellentHigh
TPS-TriflateIonic Onium SaltTriflic AcidPoor (Aggregation risk)Very High
N-Hydroxynaphthalimide Triflate (NIT)Non-Ionic ImideTriflic AcidModerateModerate
Mechanistic Causality

Why choose TsPhCN over an ionic onium salt? Ionic PAGs often suffer from phase separation in non-polar resin formulations, leading to uneven acid distribution and poor lithographic resolution. TsPhCN, being a neutral organic molecule, distributes homogeneously.

Upon photon absorption, the conjugated phenylacetonitrile chromophore enters an excited state. The electron-withdrawing cyano group weakens the N-O bond, lowering the activation energy for homolysis. The resulting tosyloxyl radical abstracts a hydrogen atom from the surrounding polymer matrix (or a dedicated hydrogen donor) to form p-toluenesulfonic acid, a strong acid capable of catalyzing epoxide ring-opening or deprotection of acid-labile groups.

PAG_Mechanism TsPhCN TsPhCN (Ground State) UV UV Irradiation (Deep-UV) TsPhCN->UV Excited Excited State (Singlet/Triplet) UV->Excited Cleavage N-O Bond Homolysis Excited->Cleavage Radicals Iminyl Radical + Tosyloxyl Radical Cleavage->Radicals Acid p-Toluenesulfonic Acid (H-Abstraction) Radicals->Acid H-donor Polymer Polymer Crosslinking (Acid Catalysis) Acid->Polymer Catalysis

Figure 2: Photodissociation pathway of TsPhCN generating p-toluenesulfonic acid for polymer crosslinking.

Self-Validating Protocol: Real-Time Photopolymerization Kinetics

To quantify the efficacy of TsPhCN as a photoinitiator:

  • Formulation: Dissolve 2 wt% of TsPhCN in a cycloaliphatic epoxide monomer (e.g., 3,4-epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate).

  • Film Preparation: Spin-coat the formulation onto a NaCl or KBr pellet to a thickness of ~10 µm.

  • FTIR Setup: Place the pellet in a Real-Time Fourier Transform Infrared (RT-FTIR) spectrometer equipped with a UV light guide (e.g., 365 nm LED or Hg-Xe lamp).

  • Irradiation & Monitoring: Irradiate the sample at a constant intensity (e.g., 20 mW/cm²). Continuously monitor the disappearance of the epoxide ring absorption band at ~790 cm⁻¹.

  • Validation Check: The conversion curve should exhibit a sigmoidal shape characteristic of autocatalytic acid generation. Calculate the final conversion percentage and the maximum polymerization rate ( Rpmax​ ). Compare against a reference formulation containing NIT to objectively validate TsPhCN's superior kinetic profile.

Conclusion

2-(Tosyloxyimino)-2-phenylacetonitrile (TsPhCN) stands out among oxime esters due to its dual-domain efficacy. In biological applications, its specific steric/electronic profile yields a potent cytostatic effect, outperforming bulkier naphthyl or piperidinyl analogs. In photochemical applications, its non-ionic nature and efficient N-O bond cleavage make it an exceptional photoacid generator for chemically amplified resists, offering superior matrix compatibility compared to traditional onium salts.

References

  • El-Faham, A., Elnakdy, Y. A., El Gazzar, S. A. M., Abd El-Rahman, M. M., & Khattab, S. N. (2014). Synthesis, Characterization and Anti-proliferation Activities of Novel Cyano Oximino Sulfonate Esters. Chemical and Pharmaceutical Bulletin, 62(4), 373-378. URL: [Link]

  • Shirai, M., & Tsunooka, M. (1996). Photoacid and photobase generators: chemistry and applications to polymeric materials. Progress in Polymer Science, 21(1), 1-45. URL: [Link]

  • Yamato, H., Asakura, T., & Matsumoto, A. (2009). Photoacid generators, chemically amplified resist compositions, and patterning process. U.S. Patent No. 7,498,126. Washington, DC: U.S. Patent and Trademark Office.
Comparative

Spectroscopic Comparison and Reactivity Guide: E- and Z-Isomers of 2-(Tosyloxyimino)-2-phenylacetonitrile

As a Senior Application Scientist, I frequently encounter discrepancies in downstream coupling efficiencies or unexpected degradation pathways when researchers utilize α -oximino sulfonate esters. The root cause often tr...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter discrepancies in downstream coupling efficiencies or unexpected degradation pathways when researchers utilize α -oximino sulfonate esters. The root cause often traces back to an overlooked variable: the E/Z isomeric purity of the reagent.

2-(Tosyloxyimino)-2-phenylacetonitrile (commonly known as α -tosyloxyiminobenzyl cyanide or TsPhCN) is a powerful synthetic intermediate and coupling additive. Because the C=N double bond restricts rotation, the compound exists as two distinct geometric isomers. Understanding and validating the spectroscopic differences between the E-isomer (where the phenyl and tosyloxy groups are trans) and the Z-isomer (where they are cis) is not just an academic exercise—it is a critical quality control step that dictates the success of your downstream synthesis.

This guide provides an objective, data-driven comparison of these isomers, grounded in fundamental spectroscopic causality and self-validating experimental workflows.

Structural and Mechanistic Context

The performance of TsPhCN as an alternative to explosive benzotriazole-based coupling reagents (like HOBt) relies heavily on its leaving-group dynamics 1.

When evaluating the E vs. Z isomers, the spatial orientation of the bulky tosyl group relative to the phenyl ring dictates both thermodynamic stability and chemical reactivity:

  • Thermodynamic Stability: The E-isomer is significantly more stable. Placing the bulky phenyl and tosyl groups trans to one another minimizes steric clash.

  • Reactivity (Beckmann Rearrangement): The migratory aptitude in oxime derivatives is strictly anti. If subjected to thermal or Lewis acid stress, the E-isomer will force the migration of the cyano group, whereas the Z-isomer will force the migration of the phenyl group. Using an isomeric mixture will result in divergent, messy reaction pathways.

Spectroscopic Signatures: The Causality of Chemical Shifts

To objectively compare the isomers, we must look beyond rote memorization of ppm values and understand the causality behind the spectroscopic shifts.

NMR Spectroscopy (1H and 13C)
  • Diamagnetic Anisotropy (1H NMR): In the Z-isomer, the sulfonyl oxygens of the tosyl group are held in close spatial proximity to the ortho-protons of the phenyl ring. The electron-withdrawing nature and magnetic anisotropy of the S=O bonds strongly deshield these protons, shifting them downfield compared to the E-isomer.

  • The γ -Gauche Effect (13C NMR): Carbon atoms positioned cis to the tosyloxy oxygen experience a steric compression known as the γ -gauche effect, which increases electron density and shifts the signal upfield (shielding). In the E-isomer, the nitrile carbon (C≡N) is cis to the OTs group and is heavily shielded (~107.7 ppm). In the Z-isomer, the phenyl ipso-carbon is shielded instead, while the C≡N carbon shifts downfield.

Table 1: Comparative Spectroscopic Data Summary
Analytical ParameterE-Isomer (Thermodynamic)Z-Isomer (Kinetic)Diagnostic Causality
1H NMR (Phenyl o-H) ~7.78 ppm> 7.90 ppmDeshielding by proximate sulfonyl oxygens in the Z-geometry.
13C NMR (C≡N) 107.77 ppm~110.5 ppm γ -gauche shielding effect from the cis-tosyloxy oxygen.
13C NMR (C=N) 146.53 ppm~142.0 ppmAltered conjugation and steric strain at the imine carbon.
IR (C≡N stretch) 2242 cm⁻¹~2235 cm⁻¹Trans-geometry allows better co-planarity and conjugation.
Dipole Moment / Polarity Lower (Opposing vectors)Higher (Additive vectors)Dictates chromatographic retention times (Self-validation).

(Note: Data for the major E-isomer is grounded in the isolation of TsPhCN 1, while parent oxime dynamics are derived from established E/Z thermodynamic studies 2.)

Self-Validating Experimental Protocols

To ensure scientific integrity, the following methodology operates as a self-validating system . The physical separation (chromatography) is predicted by the molecular dipole moments, which is then mathematically confirmed by the γ -gauche effects in the NMR output. If the spectroscopic data contradicts the elution order, the system flags a structural anomaly.

Protocol A: Stereoselective Synthesis and Isolation
  • Precursor Preparation: Synthesize the parent 2-(hydroxyimino)-2-phenylacetonitrile via the nitrosation of benzyl cyanide 3. Note: Photolysis of azidofurazans can alternatively yield the pure E-oxime prior to tosylation4.

  • Tosylation: Dissolve the oxime mixture (1.0 eq) in anhydrous dichloromethane (DCM). Add triethylamine (1.2 eq) and cool to 0°C. Dropwise, add p-toluenesulfonyl chloride (1.1 eq) dissolved in DCM. Stir for 2 hours at 0°C to prevent thermal E Z isomerization.

  • Chromatographic Separation: Load the crude mixture onto a silica gel column. Elute with a Hexane/Ethyl Acetate gradient (9:1 to 7:3).

    • Self-Validation Checkpoint 1: The E-isomer possesses opposing dipole vectors (C≡N vs. OTs), resulting in a lower net polarity. It must elute first. The Z-isomer will elute second.

Protocol B: Spectroscopic Validation
  • 13C NMR Acquisition: Dissolve the first-eluting fraction in CDCl₃. Acquire a 100 MHz 13C NMR spectrum.

    • Self-Validation Checkpoint 2: Look for the C≡N resonance. If the fraction is the E-isomer, the γ -gauche effect from the cis-tosyloxy group will shield the nitrile carbon to ~107.7 ppm . If the peak is >110 ppm, the separation failed or the elution order was misidentified.

  • IR Verification: Perform FT-IR (KBr pellet). The E-isomer will exhibit a sharp C≡N stretch at exactly 2242 cm⁻¹.

Logical Workflow Visualization

The following diagram illustrates the interconnected relationship between the physical separation of the isomers and their spectroscopic validation.

IsomerWorkflow Start Parent Oxime Mixture PhC(NOH)CN Reaction Tosylation (TsCl, Et3N) 0°C, DCM Start->Reaction Crude Crude TsPhCN (E/Z Isomers) Reaction->Crude Purification Silica Chromatography (Hexane/EtOAc) Crude->Purification E_Isomer E-Isomer (Major) Low Polarity Purification->E_Isomer Elutes First Z_Isomer Z-Isomer (Minor) High Polarity Purification->Z_Isomer Elutes Second NMR_E 1H NMR: o-H @ 7.78 ppm 13C NMR: CN @ 107.7 ppm E_Isomer->NMR_E NMR_Z 1H NMR: o-H > 7.90 ppm 13C NMR: ipso-C Shielded Z_Isomer->NMR_Z

Caption: Workflow for the synthesis, isolation, and spectroscopic validation of TsPhCN isomers.

Conclusion for Drug Development Professionals

When utilizing 2-(tosyloxyimino)-2-phenylacetonitrile as a reagent for peptide coupling or heterocycle synthesis, assuming isomeric homogeneity of off-the-shelf or crudely synthesized batches is a critical error. The Z-isomer's propensity for divergent migratory pathways and reduced thermodynamic stability can severely depress overall reaction yields. By implementing the self-validating NMR and IR checkpoints outlined above, chemists can ensure they are utilizing the stable E-isomer, thereby guaranteeing reproducible, high-yield downstream performance.

References
  • Synthesis, Characterization and Anti-proliferation Activities of Novel Cyano Oximino Sulfonate Esters. Chem. Pharm. Bull.1

  • E/Z Oxime Isomerism in PhC(NOH)CN. Chemistry - A European Journal. 2

  • Stereoselective Synthesis of (E)-2-Hydroxyimino-2-phenylacetonitrile by Photolysis of 4-Azido-3-phenylfurazan 2-Oxide. Bulletin of the Chemical Society of Japan.4

  • Organic Syntheses Procedure: 2-hydroxyimino-2-phenylacetonitrile. Organic Syntheses. 3

Sources

Validation

A Senior Application Scientist's Guide to Amine Protection: A Comparative Analysis of 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON)

For researchers, scientists, and professionals in drug development, the strategic protection of amine functionalities is a cornerstone of successful multi-step organic synthesis. The tert-butyloxycarbonyl (Boc) group is...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the strategic protection of amine functionalities is a cornerstone of successful multi-step organic synthesis. The tert-butyloxycarbonyl (Boc) group is a preeminent choice for this purpose, prized for its robustness under various conditions and its facile, acid-labile deprotection.[1][][3] While di-tert-butyl dicarbonate ((Boc)₂O, Boc anhydride) is the most common reagent for introducing this group, a nuanced understanding of the available toolkit can unlock significant advantages in efficiency, yield, and purity. This guide provides an in-depth, comparative analysis of 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile, widely known as Boc-ON, and its performance relative to other standard Boc-donating reagents.

Introduction to Boc-ON: A Reagent of Distinction

Boc-ON is a crystalline, stable, and highly reactive electrophilic source of the Boc group.[][5] Its structure, featuring an oxime-based leaving group, imparts distinct advantages over other reagents, particularly in the context of peptide synthesis and the protection of sensitive or challenging amine substrates.[][6]

Comparative Analysis of Boc-Donating Reagents

The selection of a Boc-donating reagent is a critical decision in synthetic planning, with implications for reaction kinetics, substrate scope, and overall process efficiency. While Boc anhydride is a workhorse reagent, Boc-ON and the now largely obsolete Boc-azide offer different reactivity profiles.

ReagentKey AdvantagesKey Disadvantages
Boc-ON - High reactivity, allowing for rapid reactions at room temperature.- Crystalline and stable for long-term storage.- By-product is easily removed by extraction.[7]- Higher cost compared to Boc anhydride.
(Boc)₂O - Widely available and cost-effective.- By-products (t-butanol and CO₂) are volatile.- Can be sluggish with less nucleophilic or sterically hindered amines.- Can lead to the formation of side products like isocyanates and ureas.[7][8]
Boc-N₃ - Historically used, effective for some applications.- Potentially explosive and thermally unstable.- Safety concerns have led to its replacement by other reagents.[7]

The Underlying Chemistry: A Mechanistic Perspective

The efficacy of Boc-ON stems from its well-orchestrated reaction mechanism. The reaction proceeds via a nucleophilic attack of the amine on the carbonyl carbon of the Boc group. The key to Boc-ON's high reactivity lies in the stability of the resulting leaving group, 2-hydroxyimino-2-phenylacetonitrile.

G cluster_0 Mechanism of Amine Protection with Boc-ON Amine R-NH₂ Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack Boc_ON Boc-ON Boc_ON->Intermediate Product Boc-Protected Amine Intermediate->Product Collapse Byproduct 2-Hydroxyimino-2-phenylacetonitrile Intermediate->Byproduct Elimination

Caption: Mechanism of Boc protection using Boc-ON.

The electron-withdrawing nature of the nitrile and phenyl groups in the byproduct enhances its stability, making it an excellent leaving group and driving the reaction forward. This is in contrast to the mechanism with Boc anhydride, where the leaving group is a tert-butyl carbonate anion, which subsequently decomposes.[9]

Experimental Protocols: A Guide to Best Practices

The following protocols are designed to be self-validating, with explanations for key steps to ensure reproducibility and success.

Protocol 1: General Procedure for N-Boc Protection of Amino Acids with Boc-ON

This protocol is adapted from established procedures and is suitable for a wide range of amino acids.[7]

Rationale: This method utilizes a biphasic system to facilitate both the reaction and the subsequent purification. The use of a mild base like triethylamine is sufficient to deprotonate the amino acid's ammonium salt without causing unwanted side reactions.

Materials:

  • Amino acid (1.0 equiv)

  • Boc-ON (1.1 equiv)

  • Triethylamine (1.5 equiv)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the amino acid in a 1:1 mixture of water and 1,4-dioxane.

  • Basification: Add triethylamine to the solution and stir until the amino acid is fully dissolved.

  • Addition of Boc-ON: Add Boc-ON to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 4-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, add water to the mixture.

    • Wash the aqueous layer with ethyl acetate (3x) to remove the 2-hydroxyimino-2-phenylacetonitrile byproduct.

    • Acidify the aqueous layer to pH 2-3 with cold 1N HCl.

    • Extract the N-Boc protected amino acid with ethyl acetate (3x).

  • Purification:

    • Combine the organic extracts and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate.

    • Filter and concentrate under reduced pressure to yield the N-Boc protected amino acid.

Protocol 2: Synthesis of Boc-ON

For laboratories that wish to prepare Boc-ON in-house, the following procedure is a reliable method.[7]

Workflow for Boc-ON Synthesis:

G cluster_1 Synthesis of Boc-ON Benzyl_Cyanide Benzyl Cyanide Oxime 2-Hydroxyimino-2-phenylacetonitrile Benzyl_Cyanide->Oxime Methyl_Nitrite Methyl Nitrite Methyl_Nitrite->Oxime Boc_ON Boc-ON Oxime->Boc_ON Boc_Anhydride (Boc)₂O Boc_Anhydride->Boc_ON

Caption: Synthetic workflow for Boc-ON.

A detailed, step-by-step procedure for the synthesis of 2-hydroxyimino-2-phenylacetonitrile, the precursor to Boc-ON, can be found in Organic Syntheses.[7]

Conclusion: Informed Reagent Selection for Optimal Outcomes

While Boc anhydride remains a staple for amine protection, 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON) presents a superior alternative in many scenarios. Its high reactivity, stability, and the facile removal of its byproduct make it an invaluable tool, particularly in the demanding context of peptide synthesis. By understanding the mechanistic nuances and applying robust experimental protocols, researchers can leverage the distinct advantages of Boc-ON to achieve their synthetic goals with greater efficiency and purity. This guide serves as a foundational resource to empower scientists and drug development professionals in making informed decisions for the strategic protection of amines, a critical step in the journey of chemical discovery.

Sources

Safety & Regulatory Compliance

Safety

2-(4-Methylphenyl)sulfonyloxyimino-2-phenyl-acetonitrile proper disposal procedures

Comprehensive Operational and Disposal Guide for 2-(4-Methylphenyl)sulfonyloxyimino-2-phenyl-acetonitrile As a researcher or environmental health and safety (EHS) professional, handling reactive organic compounds require...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational and Disposal Guide for 2-(4-Methylphenyl)sulfonyloxyimino-2-phenyl-acetonitrile

As a researcher or environmental health and safety (EHS) professional, handling reactive organic compounds requires moving beyond basic compliance and understanding the fundamental mechanistic chemistry of the materials in your laboratory.

This guide provides authoritative, step-by-step operational and disposal protocols for 2-(4-Methylphenyl)sulfonyloxyimino-2-phenyl-acetonitrile (commonly known as α-(Tosyloxyimino)benzyl cyanide). Widely utilized as a non-ionic photoacid generator (PAG) in chemically amplified resists and as a specialized coupling reagent[1][2], this oxime sulfonate presents unique disposal challenges due to its photolabile and thermolabile nature.

Chemical Profile & Mechanistic Hazard Analysis

To safely dispose of a chemical, you must first understand its reactivity. 2-(4-Methylphenyl)sulfonyloxyimino-2-phenyl-acetonitrile is engineered to be unstable under specific conditions.

The Causality of the Hazard: The core structural feature of this compound is the N-O-S bond. When exposed to ultraviolet (UV) radiation (specifically in the i-line 365 nm region) or excessive thermal stress, this bond undergoes rapid homolytic or heterolytic cleavage[1][3]. This degradation pathway generates p-toluenesulfonic acid (TsOH) —a strong organic acid—alongside reactive phenylacetonitrile radicals or byproducts[2].

If this compound is improperly discarded into a generic, clear-glass organic waste carboy, ambient laboratory lighting can trigger this cleavage. If that same waste container later receives incompatible chemicals (such as sodium cyanide or sodium azide), the generated TsOH will rapidly protonate them, leading to a potentially lethal release of hydrogen cyanide (HCN) or hydrazoic acid (HN3) gas[4][5].

Mechanism A Oxime Sulfonate (PAG) B UV Light / Heat A->B Activation C p-Toluenesulfonic Acid (Strong Acid) B->C N-O-S Cleavage D Nitrile Byproducts (Reactive) B->D Radical Decay

Photochemical cleavage of oxime sulfonate generating TsOH and nitrile byproducts.
Quantitative Hazard Summary
Property / ParameterSpecification / DataOperational Implication
Chemical Identity 2-(4-Methylphenyl)sulfonyloxyimino-2-phenyl-acetonitrileTreat as a reactive, light-sensitive organic compound.
Primary Hazard Class Photoacid Generator (PAG) / IrritantGenerates strong acid (TsOH) upon UV/heat exposure.
Storage Temperature 2°C to 8°C (Refrigerated)Prevents thermal degradation and premature acid release.
Light Sensitivity High (Cleaves at <400 nm)Must be handled, stored, and disposed of in amber glassware.
Incompatibilities Strong bases, oxidizers, cyanides, sulfidesRisk of exothermic neutralization or toxic gas release[5].

Operational Safety & Handling Protocols

Before initiating any disposal procedures, ensure that your operational environment is secured against accidental activation of the compound.

  • Engineering Controls: Handle the material exclusively inside a certified chemical fume hood[6]. Ensure the hood is equipped with amber or yellow actinic lighting to prevent premature photolysis of the N-O-S bond.

  • Personal Protective Equipment (PPE): Wear standard laboratory PPE, including a flame-retardant lab coat, chemical splash goggles, and heavy-duty nitrile gloves. Oxime sulfonates can act as skin sensitizers and irritants[5].

  • Spill Containment (Self-Validating Protocol): In the event of a spill, do not use water or basic solutions immediately, as this can cause rapid, uncontrolled hydrolysis. Instead, cover the powder with a dry, inert absorbent (such as sand or vermiculite). If a strong, acidic odor (indicating TsOH generation) is detected, carefully broadcast a dry, weak base like sodium bicarbonate (NaHCO₃) over the spill to quench the acid before sweeping it into a solid waste container[4].

Step-by-Step Disposal Procedures

Because of its latent acidity, 2-(4-Methylphenyl)sulfonyloxyimino-2-phenyl-acetonitrile must be strictly segregated from general waste streams. Follow these procedural steps to ensure compliance with Resource Conservation and Recovery Act (RCRA) guidelines and institutional EHS policies[4][7].

Phase A: Waste Segregation & Packaging

Step 1: Determine the Physical State

  • For Solid Waste (Unreacted powder, contaminated spatulas, or spill cleanup): Transfer the solid material into a sealable, amber glass vial . Do not use clear glass or thin plastic bags, as ambient light will degrade the compound over time.

  • For Liquid Waste (Reaction mixtures dissolved in organic solvents): Transfer the solution into a designated, UV-shielded (amber or opaque high-density polyethylene) organic waste carboy.

Step 2: Verify Compatibility Ensure the receiving liquid waste carboy contains NO strong bases, amines, cyanides, azides, or strong oxidizing agents. The carboy should be strictly designated for "Halogen-Free Organic Solvents" (or "Halogenated" if dissolved in solvents like dichloromethane)[5].

Phase B: Labeling and Storage

Step 3: Apply EHS-Compliant Labeling Label the container immediately. The label must explicitly state:

  • Contents: 2-(4-Methylphenyl)sulfonyloxyimino-2-phenyl-acetonitrile (Oxime Sulfonate) / Solvent Name.

  • Hazards: Toxic, Light-Sensitive, Potential Acid Generator.

Step 4: Temporary Storage Store the sealed waste container in a dark, cool, and well-ventilated flammable storage cabinet until your institution's EHS department can collect it for high-temperature incineration[4]. Do not store this waste near radiators, ovens, or windows.

Disposal Start Waste Generation Decision Physical State? Start->Decision Solid Solid Powder Decision->Solid Spills/Residue Liquid Solvent Mixture Decision->Liquid Reaction Liquid Pack1 Amber Glass Vial (UV Shielded) Solid->Pack1 Pack2 Organic Waste Carboy (Dark Storage) Liquid->Pack2 Label Label: Light-Sensitive, Potential Acid Generator Pack1->Label Pack2->Label Incinerate EHS Incineration Label->Incinerate EHS Pickup

Step-by-step waste segregation and disposal workflow for oxime sulfonates.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Chapter 8: Management of Waste. National Academies Press. Available at:[Link]

  • Washington State University. Environmental Health & Safety - General Hygiene Practices and Chemical Incompatibilities. Available at: [Link]

  • El-Faham, A., et al. Synthesis, Characterization and Anti-proliferation Activities of Novel Cyano Oximino Sulfonate Esters. Chemical and Pharmaceutical Bulletin (J-Stage). Available at: [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-Methylphenyl)sulfonyloxyimino-2-phenyl-acetonitrile
Reactant of Route 2
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2-(4-Methylphenyl)sulfonyloxyimino-2-phenyl-acetonitrile
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